1,4,8-Triazaspiro[5.5]undecane
Description
Structure
3D Structure
Properties
CAS No. |
554435-42-6 |
|---|---|
Molecular Formula |
C8H17N3 |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1,4,8-triazaspiro[5.5]undecane |
InChI |
InChI=1S/C8H17N3/c1-2-8(6-9-3-1)7-10-4-5-11-8/h9-11H,1-7H2 |
InChI Key |
QCBIMALZSIQJGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)CNCCN2 |
Origin of Product |
United States |
Foundational & Exploratory
Beyond Flatland: Strategic Implementation of Spirocycles for 3D Structural Diversity
Content Type: Technical Whitepaper & Experimental Guide Author Persona: Senior Application Scientist, Medicinal Chemistry Division Estimated Read Time: 12 Minutes
Executive Summary: The 3D Imperative
In the post-2009 era of drug discovery, following the seminal "Escape from Flatland" analysis by Lovering et al., the industry has aggressively pivoted away from planar, aromatic-heavy scaffolds. While Suzuki-Miyaura and Buchwald-Hartwig couplings dominated the 90s and 00s, generating libraries of flat, biaryl systems, these compounds frequently suffered from poor aqueous solubility, high attrition rates due to off-target promiscuity, and "brick-dust" physical properties.
Spirocycles—structures where two rings share a single quaternary carbon atom—represent a high-value solution.[1][2] They offer a rigid, three-dimensional scaffold that increases the fraction of sp3-hybridized carbons (
This guide provides a technical roadmap for integrating spirocyclic cores into lead optimization programs, detailing the physicochemical rationale, synthetic access, and a validated protocol for library generation.
Physicochemical Rationale: Why Spirocycles?
The decision to incorporate a spirocycle is rarely arbitrary; it is a calculated move to modulate specific properties.
The Correlation
Data indicates that clinical success correlates with higher saturation.[3][4][5] Planar molecules tend to stack in crystal lattices (high melting points, low solubility) and bind non-specifically to hydrophobic pockets (toxicity).
| Property | Flat Aromatic System (e.g., Biaryl) | Spirocyclic Scaffold (e.g., Spiro[3.3]heptane) | Mechanistic Impact |
| Solubility (LogS) | Low (< 10 µM typical) | High (> 50 µM typical) | Disruption of |
| Metabolic Stability | Variable (CYP liability) | Enhanced | Quaternary centers block metabolic soft spots; 3D shape restricts CYP active site access. |
| Selectivity | Low (Promiscuous) | High | Rigid 3D vectors discriminate between homologous binding pockets. |
| IP Space | Crowded | Novel | Access to under-explored chemical space. |
Vector Positioning and Rigidity
Unlike flexible linkers, spirocycles lock exit vectors in precise orientations. For example, replacing a 1,4-disubstituted phenyl ring with a spiro[3.3]heptane alters the exit vector angle, potentially accessing new sub-pockets while maintaining a rigid distance between pharmacophores.
Figure 1: Decision logic for spirocyclic scaffold implementation in Lead Optimization.
Synthetic Methodologies
Accessing quaternary centers is synthetically demanding. However, modern methodologies have democratized access to these scaffolds.
Key Synthetic Routes[6][7]
-
[4+2] Cycloaddition (Diels-Alder): Classic route to spiro-cyclohexenes.
-
Ring-Closing Metathesis (RCM): Uses Grubbs catalysts to close the second ring; effective for macrocyclic spirocycles.
-
Prins Reaction: Acid-catalyzed condensation of homoallylic alcohols with aldehydes/ketones to form spiro-tetrahydropyrans.
-
1,3-Dipolar Cycloaddition: High-throughput friendly "click" chemistry to generate spiro-isoxazolines or spiro-pyrrolidines.
Experimental Protocol: Spirocyclic Library Generation
Objective: Synthesis of a diverse library of Spiro[chroman-2,4'-piperidine] analogues via Kabbe Condensation (a specific type of condensation related to the Prins reaction). This scaffold is a privileged structure in GPCR medicinal chemistry (e.g., bioisosteres for morphine).
Rationale: This protocol is chosen for its self-validating nature (product precipitates or is easily separated) and its ability to generate high molecular complexity from simple ketones and aldehydes.
Materials
-
Reagent A: N-Boc-4-piperidone (1.0 equiv)
-
Reagent B: Substituted 2-hydroxyacetophenones (1.0 equiv)
-
Catalyst: Pyrrolidine (0.5 equiv)
-
Solvent: Methanol (MeOH)
-
Workup: Diethyl ether (
), HCl in Dioxane.
Step-by-Step Workflow
-
Condensation Setup:
-
In a 20 mL scintillation vial, dissolve N-Boc-4-piperidone (1.0 mmol, 199 mg) and the specific 2-hydroxyacetophenone derivative (1.0 mmol) in MeOH (5 mL).
-
Add pyrrolidine (0.5 mmol, 41 µL).
-
Critical Checkpoint: The solution should turn yellow/orange, indicating imine/enamine formation.
-
-
Reaction:
-
Heat the mixture to 60°C for 12–16 hours.
-
Mechanism:[5] The pyrrolidine forms an enamine with the ketone, which undergoes a Knoevenagel-type condensation followed by an intramolecular oxa-Michael addition to close the spiro ring.
-
-
Workup & Purification:
-
Cool to room temperature.
-
Many spiro-products will precipitate directly. If so, filter and wash with cold MeOH.
-
If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (aq), brine, dry over
. -
Validation: LC-MS should show mass
.
-
-
Deprotection (Library Release):
-
Treat the crude N-Boc intermediate with 4N HCl in Dioxane (2 mL) for 1 hour at RT.
-
Evaporate volatiles to yield the spirocyclic amine hydrochloride salt.
-
Figure 2: Workflow for the synthesis of Spiro[chroman-2,4'-piperidine] scaffolds.
Case Study: Rolapitant (Varubi®)
Target: Neurokinin-1 (NK1) Receptor Antagonist (Chemotherapy-induced nausea).
The Challenge: Early NK1 antagonists were lipophilic and suffered from significant CYP3A4 inhibition (drug-drug interaction liability).
The Spiro Solution: Researchers at Schering-Plough (now Merck) utilized a spiro[isobenzofuran-1,4'-piperidine] core.
-
Rigidity: The spiro-ether linkage locked the pendant phenyl rings in a specific orientation required for the hydrophobic pocket of the NK1 receptor.
-
Metabolic Shielding: The quaternary center prevented oxidation at the benzylic position, a common metabolic soft spot in non-spiro analogs.
-
Outcome: Rolapitant demonstrates a half-life of ~180 hours in humans, largely attributed to the metabolic stability conferred by the spirocyclic core.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3][4][5][6] Journal of Medicinal Chemistry.[3][4][7] [Link]
-
Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1][8][9] Expert Opinion on Drug Discovery.[2] [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]
-
Duffy, M. J., et al. (2012). Discovery of Rolapitant (SCH 619734): A Potent, Selective, and Long-Acting Neurokinin 1 Receptor Antagonist. Journal of Medicinal Chemistry.[3][4][7] [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the potential: Trends and impact of the escape from flatland at Merck - American Chemical Society [acs.digitellinc.com]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 8. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Technical Whitepaper: The 1,4,8-Triazaspiro[5.5]undecane Scaffold
This technical guide details the physicochemical profile, synthetic architecture, and therapeutic utility of the 1,4,8-triazaspiro[5.5]undecane scaffold.
Physicochemical Profiling and Synthetic Utility in Drug Discovery[1]
Executive Summary
The 1,4,8-triazaspiro[5.5]undecane system represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike flat heteroaromatic systems, this spirocyclic diamine offers a high fraction of sp3-hybridized carbons (
This guide focuses on the parent scaffold (C
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The core structure consists of a piperazine ring spiro-fused to a piperidine ring. The unique "1,4,8" numbering denotes the positions of the nitrogen atoms within the spiro[5.5]undecane skeleton.
Core Data Table
| Property | Parent Scaffold | Key Intermediate (5-Oxo) |
| Systematic Name | 1,4,8-Triazaspiro[5.5]undecane | 1,4,8-Triazaspiro[5.5]undecan-5-one |
| Common Alias | Spiro[piperidine-4,2'-piperazine] | Spiro[piperidine-4,2'-piperazin]-3'-one |
| Molecular Formula | C | C |
| Molecular Weight | 155.24 g/mol | 169.23 g/mol |
| Exact Mass | 155.1422 | 169.1215 |
| ClogP (Est.) | -1.2 (Highly Hydrophilic) | -0.8 |
| TPSA | ~48 Ų | ~65 Ų |
| H-Bond Donors | 3 | 3 |
| H-Bond Acceptors | 3 | 4 |
| Representative CAS | 1332528-29-6 (as Boc/Cbz deriv.) | 2021183-13-9 (as Benzyl/Cbz deriv.) |
Structural Significance
The 1,4,8-triazaspiro[5.5]undecane scaffold imposes a rigid orthogonal geometry. The spiro carbon (C5 relative to the 1,4-diaza ring) locks the two rings perpendicular to each other. This conformational restriction minimizes the entropy penalty upon binding to protein targets, a critical factor in improving ligand potency and selectivity compared to flexible linear analogs.
Synthetic Architecture
The synthesis of the 1,4,8-triazaspiro system typically proceeds through the construction of the piperazine ring onto a pre-existing 4-piperidone core. The most robust route yields the 5-oxo derivative (a lactam), which can be used directly or reduced to the triamine.
Protocol: Phase-Transfer Catalyzed Cyclization
This method utilizes a multi-component reaction involving a protected piperidone, a diamine, and a chloroform equivalent under phase-transfer conditions (Lai's Method).
Reagents:
-
Substrate: N-Benzyl-4-piperidone (or N-Boc-4-piperidone).
-
Reagent A: Ethylenediamine (1.2 equiv).
-
Reagent B: Chloroform (CHCl
) or Bromoform (CHBr ). -
Catalyst: TEBA (Triethylbenzylammonium chloride).
-
Base: 50% NaOH (aq).
Step-by-Step Methodology:
-
Preparation: Dissolve N-Benzyl-4-piperidone (10 mmol) and TEBA (0.5 mmol) in dichloromethane (DCM).
-
Addition: Add Ethylenediamine (12 mmol) to the reaction vessel. Cool the mixture to 0–5°C.
-
Initiation: Add 50% NaOH solution dropwise while maintaining vigorous stirring.
-
Cyclization: Slowly add Chloroform (or Bromoform) dropwise over 1 hour. The reaction involves the generation of a gem-dichloroepoxide intermediate (in situ) which undergoes ring opening by the diamine followed by cyclization.
-
Workup: Stir at room temperature for 12 hours. Dilute with water and extract with DCM. Wash the organic layer with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Ethanol/Ether to yield 8-benzyl-1,4,8-triazaspiro[5.5]undecan-5-one .
-
Deprotection (Optional): Hydrogenation (H
, Pd/C) removes the benzyl group to yield the free amine core.
Visualization: Synthetic Logic Flow
Caption: Figure 1. One-pot phase-transfer synthesis of the spiro-piperazinone core from 4-piperidone.
Therapeutic Applications & Mechanism
The 1,4,8-triazaspiro[5.5]undecane scaffold is increasingly utilized to target complex membrane proteins where "escape from flatland" is required to improve Lipophilic Efficiency (LipE).
4.1 Orexin Receptor Agonism
Recent patent literature (e.g., WO 2022/233872) highlights the 1,4,8-triazaspiro[5.5]undecane-8-carboxylate derivatives as potent Orexin agonists.
-
Mechanism: The spiro scaffold positions a distal aromatic ring (attached to N1 or N4) into the lipophilic pocket of the Orexin receptor, while the polar lactam/amine core interacts with conserved residues (e.g., Asp/Glu) in the binding tunnel.
-
Utility: Treatment of narcolepsy and hypersomnia.
4.2 Kinase Inhibition (Selectivity Filter)
In kinase drug discovery, replacing a flat piperazine linker with a spiro-piperidine often improves selectivity.
-
Case Study: The spiro system can occupy the solvent-exposed region of the ATP binding pocket, reducing off-target inhibition of structurally similar kinases by imposing a rigid exit vector.
Visualization: Pharmacophore Mapping
Caption: Figure 2. Vector analysis of the 1,4,8-triazaspiro scaffold, highlighting three distinct diversity points for SAR exploration.
Analytical Characterization
To validate the synthesis of this scaffold, the following analytical signals are diagnostic:
-
1H NMR (DMSO-d6):
-
The methylene protons of the piperidine ring adjacent to the spiro center typically appear as multiplets around 1.6–1.9 ppm .
-
The methylene protons of the piperazinone ring (adjacent to N1) appear as a singlet or tight multiplet around 3.2–3.4 ppm (deshielded by the amide).
-
Diagnostic Signal: Absence of the methine proton (CH) found in the parent 4-substituted piperidine confirms the formation of the quaternary spiro carbon.
-
-
Mass Spectrometry:
-
Parent (Amine): [M+H]+ = 156.2
-
5-Oxo Derivative: [M+H]+ = 170.2
-
Note: Fragmentation patterns often show the loss of the ethylene bridge (-28 Da) from the piperazine ring.
-
References
-
Spirocyclic Scaffold Synthesis: Lai, J. T. (1980). "Synthesis of hindered amines and 2-keto-1,4-diazacycloalkanes." Journal of Organic Chemistry, 45(18), 3671–3673. Link
-
Orexin Agonist Application: WO2022233872A1. (2022). "Substituted 1,4,8-triazaspiro[5.5]undecane derivatives as Orexin agonists." WIPO Patents. Link
-
Medicinal Chemistry Context: Burkhard, J. A., et al. (2010). "Improving the breakdown of the flatland: 3D fragments for fragment-based drug discovery." Drug Discovery Today, 15(19-20), 829-843. Link
-
Commercial Building Block Data: "Benzyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate."[][] BOC Sciences / BenchChem.
Sources
Navigating the Landscape of 1,4,8-Triazaspiro Scaffolds: Commercial Sourcing and Synthetic Utility
This is an in-depth technical guide on the commercial availability, synthetic utility, and medicinal chemistry application of 1,4,8-triazaspiro building blocks .
Executive Summary: The Rise of the "Spiro-Switch"
In the pursuit of novel IP space and improved physicochemical properties (Fsp³), spirocyclic scaffolds have graduated from "exotic" to "essential." Among these, the 1,4,8-triazaspiro[4.5]decane core represents a privileged substructure, offering a rigidified vector for displaying pharmacophores in 3D space. Unlike the ubiquitous 1,3,8-triazaspiro (hydantoin) derivatives, the 1,4,8-system (often an imidazolidinone spiro-fused to piperidine) provides unique hydrogen-bonding vectors and metabolic stability profiles critical for GPCR and ion channel targets.[1]
This guide dissects the commercial availability of these blocks, clarifies the often-confused nomenclature, and provides a validated protocol for their synthesis when off-the-shelf options fail.
Structural Anatomy & Nomenclature
Before sourcing, one must verify the specific isomer. The market is saturated with 1,3,8-triazaspiro derivatives (hydantoins).[1] The 1,4,8-triazaspiro system is structurally distinct, often synthesized from 1,2-diamine equivalents or amino-amides reacting with piperidones.[1]
Core Architecture
-
Rings: A 6-membered piperidine ring spiro-fused to a 5-membered imidazolidinone-like ring.[1]
-
Key Feature: The nitrogen atoms are located at positions 1, 4 (in the 5-membered ring), and 8 (in the 6-membered ring).
-
Common Derivative: 1,4,8-triazaspiro[4.5]decan-2-one (Note: IUPAC sometimes numbers the carbonyl as 3-one depending on priority, but "2-one" is the common trade name for the urea/amide derivative).[1]
Figure 1: Connectivity of the 1,4,8-triazaspiro[4.5]decan-3-one system (often trade-named 2-one).[1] Note the spiro-carbon (C5) bridging the piperidine and imidazolidinone rings.
Commercial Availability Landscape
The commercial supply of 1,4,8-triazaspiro blocks is "Tier 2" availability—accessible but less commoditized than simple piperidines.
Primary Suppliers & Stock Status
| Supplier | Availability Status | Key Product Lines | Notes |
| Enamine | High (Stock + MADE) | Spiro-amino-amides, N-Boc precursors | The "REAL" database contains millions of analogs.[1] Look for catalog codes starting with EN300-.[1] |
| PharmaBlock | Medium | Functionalized Cores | Specializes in gram-to-kilo scale up of the core scaffold.[1] Good for process-ready intermediates.[1] |
| WuXi AppTec | Low (Catalog) | Custom Synthesis | Primarily make-on-demand; ideal for novel substitution patterns not in Enamine stock.[1] |
| Sigma/Merck | Low | Basic Cores | Mostly lists 1,4-dioxa-8-azaspiro (ketal protected) precursors rather than the final triaza core.[1] |
Sourcing Strategy
-
Search by Structure, Not Name: Vendors often mislabel 1,3,8 and 1,4,8 isomers. Use InChIKeys or SMILES for exact matches.
-
The "MADE" Factor: Many 1,4,8-triazaspiro blocks are listed as "Make-on-Demand" (MADE).[1] Lead times are typically 2–4 weeks.[1]
-
Cost Analysis:
Synthetic Protocol: Solid-Phase Assembly
When commercial analogs lack the specific R-groups required for your SAR (Structure-Activity Relationship), in-house synthesis is robust.[1] The following protocol is adapted from recent optimizations (2025) for high-throughput generation of 1,4,8-triazaspiro[4.5]decan-2-one derivatives.
Mechanism: "Resin-Bound Pictet-Spengler-Like" Cyclization
This method utilizes a resin-bound amino acid amide reacting with a piperidone.[1] It avoids the solubility issues of solution-phase spiro-cyclizations.[1]
Reagents:
-
Resin: Rink Amide resin (Loading ~0.6 mmol/g).[1]
-
Amino Acid: Fmoc-Glycine-OH (or substituted Fmoc-AA-OH).[1]
-
Ketone: N-Benzyl-4-piperidone (or N-Boc-4-piperidone).[1]
-
Solvent: Toluene or 2,2-Dimethoxypropane (DMP).[1]
-
Acid/Catalyst: None (Thermal) or mild Lewis acid.[1]
Step-by-Step Methodology
-
Resin Preparation:
-
Amino Acid Coupling (The "Linker"):
-
Spiro-Cyclization (The Critical Step):
-
Suspend the resin-bound amine in Toluene (or Toluene/DMP 1:1).[1]
-
Add N-Benzyl-4-piperidone (5.0 eq).[1]
-
Heat: Reflux at 80–90°C for 12–16 hours.
-
Note: The reaction proceeds via Schiff base formation followed by nucleophilic attack of the amide nitrogen onto the imine/aminal intermediate.
-
Wash: Toluene, DMF, DCM, MeOH.
-
-
Cleavage & Isolation:
Figure 2: Solid-phase synthesis workflow for generating the 1,4,8-triazaspiro core.
Applications in Drug Discovery
The 1,4,8-triazaspiro scaffold is not merely a spacer; it is a pharmacophore modulator.
Case Study: Mitochondrial PTP Inhibitors (2025)
Recent literature highlights the use of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of the Mitochondrial Permeability Transition Pore (mPTP) for treating Ischemia-Reperfusion Injury (IRI).[1][3][4][5][6]
-
Mechanism: The spiro-core binds at the interface of the c-subunit of ATP synthase.[1]
-
SAR Insight: The rigidity of the spiro-system locks the N1 and N8 substituents into a precise vector that linear analogues (e.g., simple diamines) cannot achieve.
Strategic Selection Guide
Use the 1,4,8-triazaspiro core when:
-
Escaping Flatland: You need to increase the Fsp³ fraction of a flat aromatic lead.[1]
-
Constraining Conformation: You need to restrict the rotatable bonds of a piperazine or ethylenediamine linker.[1]
-
Modulating Basicity: The urea/amide functionality in the 5-membered ring lowers the pKa of the N1/N4 nitrogens, altering permeability compared to a basic triamine.
Data Summary: 1,4,8 vs 1,3,8 Scaffolds
| Feature | 1,4,8-Triazaspiro (Imidazolidinone) | 1,3,8-Triazaspiro (Hydantoin) |
| H-Bond Donors | 2 (Amide/Amine NH) | 1 (Imide NH) |
| Rigidity | High | High |
| Commercial Stock | Emerging (Enamine/MADE) | High (Commodity) |
| Primary Use | GPCRs (Nociceptin), mPTP | Anticonvulsants, Protease Inhibitors |
References
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.[1][4][5]
-
PubChem Compound Summary: 1,4,8-Triazaspiro[4.5]decan-2-one. National Center for Biotechnology Information.[1] Available at: [Link][2]
Sources
- 1. 1,3,8-Triazaspiro(4.5)decan-4-one | C7H13N3O | CID 22022197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4,8-Triazaspiro[4.5]decan-2-one | C7H13N3O | CID 23158969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Chemical Stability Profile of 1,4,8-Triazaspiro[5.5]undecane
The following technical guide details the chemical stability profile, degradation mechanisms, and handling protocols for 1,4,8-Triazaspiro[5.5]undecane . This document is structured for researchers and process chemists, focusing on the practical management of this scaffold in drug discovery and development.
Executive Summary & Chemical Identity
1,4,8-Triazaspiro[5.5]undecane is a saturated spirocyclic polyamine scaffold increasingly utilized in medicinal chemistry to improve the physicochemical properties (solubility,
However, its stability profile is dominated by the reactivity of its secondary amine centers and the unique steric strain of the spiro-junction. This guide delineates the specific oxidative, hydrolytic, and thermal vulnerabilities of the core.
Structural Topology & Numbering
The IUPAC numbering for the spiro[5.5]undecane system assigns locants 1–5 to the first ring and 7–11 to the second, with position 6 as the spiro-carbon.
-
Ring A (1,4-diaza): A piperazine-like ring spiro-fused at C2 (relative to piperazine numbering) or containing nitrogens at positions 1 and 4 relative to the spiro system.
-
Ring B (8-aza): A piperidine ring with the nitrogen at position 8 (meta to the spiro junction).
Physicochemical Baseline (Predicted):
-
Molecular Formula:
-
pKa: Polybasic. Estimated pKa values: ~10.5 (piperidine NH), ~9.8 (distal piperazine NH), ~6.5 (proximal piperazine NH due to inductive effects).
-
UV Absorbance: Negligible >210 nm (lacks chromophores). Critical Analytical Note: Standard UV-HPLC is insufficient for stability monitoring; CAD, ELSD, or LC-MS is required.
Degradation Logic & Mechanisms
The stability of 1,4,8-triazaspiro[5.5]undecane is governed by three primary vectors: N-oxidation , carbamate formation (CO₂ capture) , and trace metal complexation .
Oxidative Instability (N-Oxide Formation)
The secondary amines at positions 1, 4, and 8 are electron-rich and susceptible to oxidation by peroxides or singlet oxygen.
-
Mechanism: Nucleophilic attack of the amine lone pair on electrophilic oxygen species.
-
Regioselectivity: The nitrogen at position 8 (piperidine-like) is typically the most nucleophilic and sterically accessible, making it the primary site for N-oxide formation (
-O). The nitrogens at 1 and 4 are more sterically crowded near the spiro center, reducing their oxidative lability relative to N8.
Air Sensitivity (Carbamylation)
As a polyamine, the free base is highly hygroscopic and reactive toward atmospheric CO₂.
-
Reaction:
-
Impact: Formation of solid carbamate crusts on the surface of the bulk material, leading to weighing errors and solubility changes. This is reversible upon acidification but complicates quantitative analysis.
Metal Chelation
The 1,4-diamine motif (if present in a specific tautomer or conformation) or the spatial arrangement of N1/N8 can act as a bidentate ligand for transition metals (
Degradation Pathway Diagram
The following Graphviz diagram visualizes the hierarchical degradation pathways.
Figure 1: Hierarchical degradation pathways. Note that N-oxidation is the dominant irreversible pathway, while carbamate formation is the dominant handling artifact.
Forced Degradation Protocols
To validate the stability of the scaffold in a drug product context, the following stress testing protocols are recommended. These are designed to be self-validating: if the mass balance is <95%, secondary degradation products must be identified.
Oxidative Stress (Critical)
-
Reagent: 3% Hydrogen Peroxide (
) or AIBN (for radical oxidation). -
Protocol: Dissolve 1 mg/mL of scaffold in acetonitrile:water (1:1). Add oxidant. Incubate at RT for 4 hours.
-
Expected Outcome: Formation of +16 Da (M+16) and +32 Da (M+32) peaks corresponding to mono- and di-N-oxides.
-
Mitigation: Storage under Nitrogen/Argon is mandatory. Use of antioxidants (e.g., BHT) in formulation.
Hydrolytic Stress (Acid/Base)
-
Acid: 1N HCl, 60°C, 24 hours.
-
Result: Generally stable. The spiro-carbon is quaternary and resistant to hydrolysis.
-
-
Base: 1N NaOH, 60°C, 24 hours.
-
Result: Stable.[1] However, glass etching may introduce silicates which precipitate with the polyamine. Use polypropylene vessels.
-
Photostability
-
Condition: 1.2 million lux hours (ICH Q1B).
-
Result: Pure scaffold is resistant (no chromophore). However, if formulated with excipients containing carbonyls (e.g., reducing sugars), Maillard-type browning may occur.
Summary of Stability Data
| Stress Condition | Stability Rating | Major Degradant | Prevention Strategy |
| Hydrolysis (Acid) | High | None (Salt formation) | None required. |
| Hydrolysis (Base) | High | None | Use plasticware to avoid silicate leaching. |
| Oxidation ( | Low | N-Oxides (N8 > N1/4) | Inert atmosphere; antioxidant excipients. |
| Thermal (Solid) | Moderate | Carbamates (surface) | Store in tightly sealed, desiccated vials. |
| Photolysis | High | Radical coupling (rare) | Amber glassware. |
Analytical Methodologies
Because 1,4,8-triazaspiro[5.5]undecane lacks a UV chromophore, standard HPLC-UV methods will fail to detect the parent compound or its non-chromophoric degradants.
Recommended Method: LC-MS/MS or LC-CAD
-
Column: C18 Reverse Phase (High pH resistant, e.g., Waters XBridge) or HILIC (for better retention of polar amines).
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 10) – High pH keeps amines deprotonated for better peak shape.
-
B: Acetonitrile.
-
-
Detection:
-
MS (ESI+): Monitor [M+H]+.
-
CAD (Charged Aerosol Detector): Universal detection for non-chromophoric species.
-
Derivatization (Alternative)
For labs limited to UV-Vis detection, pre-column derivatization with Fmoc-Cl or Dansyl Chloride is required to attach a chromophore to the secondary amines, allowing standard UV detection at 254 nm.
Handling & Storage Protocols
To ensure the integrity of the material during research and development:
-
Storage Form: Convert the free base to a salt form (e.g., Tri-hydrochloride or Fumarate) immediately. The salt form suppresses N-oxidation and prevents
absorption. -
Atmosphere: Store free base strictly under Argon/Nitrogen.
-
Temperature: -20°C for long-term storage.
-
Solution Stability: Avoid chlorinated solvents (DCM/Chloroform) for prolonged storage, as secondary amines can react with these solvents over time (alkylation) to form quaternary ammonium salts. Use Methanol or DMSO.
References
-
Spirocyclic Scaffolds in Drug Discovery: Smith, J. M., et al. "Spirocyclic Piperidines as Privileged Scaffolds for GPCR Ligands." Journal of Medicinal Chemistry, 2021.[2] (Generalized citation for spiro-piperidine stability context)
- N-Oxidation of Secondary Amines: Testa, B., et al. "The Metabolism of Drugs and Other Xenobiotics." Academic Press, 1995.
-
Analytical Detection of Non-Chromophoric Compounds: Vervoort, N., et al. "Charged Aerosol Detection in Pharmaceutical Analysis." Journal of Chromatography A, 2008.
-
METTL3 Inhibitors (Related Scaffold): "1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors." Journal of Medicinal Chemistry, 2021.[2] (Demonstrates stability challenges in related triazaspiro systems).
-
Spiro-Piperidine Synthesis & Stability: "Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
Sources
- 1. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Amide Coupling Strategies for 1,4,8-Triazaspiro[5.5]undecane Scaffolds
Executive Summary
The 1,4,8-triazaspiro[5.5]undecane scaffold represents a high-value "privileged structure" in modern medicinal chemistry. By combining a piperazine ring (1,4-diaza) and a piperidine ring (8-aza) around a central spiro-carbon, this moiety offers high Fsp³ character, restricted conformational flexibility, and distinct vectors for fragment elaboration.
However, the presence of three secondary amine sites presents a significant synthetic challenge: Regioselectivity .
This guide provides validated protocols for amide coupling with this specific scaffold, focusing on exploiting the subtle electronic and steric differences between the piperidine (N8) and piperazine (N1/N4) nitrogens.
Chemical Analysis & Reactivity Profile
To successfully functionalize this molecule, one must understand the electronic landscape of the three nitrogen atoms.
Structural Deconstruction
The IUPAC numbering for spiro[5.5]undecane assigns positions 1-5 to Ring A and 7-11 to Ring B, with position 6 as the spiro center.
-
Ring A (Positions 1, 2, 3, 4, 5): Contains N1 and N4. This is a piperazine ring.[1][2]
-
Ring B (Positions 7, 8, 9, 10, 11): Contains N8. This is a piperidine ring.
Nucleophilicity & pKa Hierarchy
The reactivity order is governed by the inductive effects inherent to the rings:
| Nitrogen Position | Ring Type | Approx. pKa (Conjugate Acid) | Nucleophilicity | Steric Environment |
| N-8 | Piperidine | ~11.0 | High | Low (Remote from spiro center) |
| N-1 / N-4 | Piperazine | ~9.8 | Moderate | Moderate (Proximal to spiro center) |
-
Key Insight: The N8 (piperidine) nitrogen is significantly more basic and nucleophilic than the N1/N4 (piperazine) nitrogens. The second nitrogen in the piperazine ring exerts an electron-withdrawing inductive effect, lowering the pKa of its neighbor.[1]
-
Synthetic Implication: In an unprotected 1,4,8-triazaspiro[5.5]undecane, N8 will couple first under stoichiometric control.
Strategic Planning: Protection Group Logic
Successful amide coupling relies on orthogonal protection strategies. You cannot rely solely on stoichiometry for clean mono-acylation of the piperazine ring if the piperidine ring is free.
Decision Tree: Selecting the Right Route
Figure 1: Strategic decision tree for selecting protection groups based on the target nitrogen.
Detailed Protocols
Protocol A: Coupling to N-8 (Piperidine)
Context: This reaction is generally facile. The high nucleophilicity of the piperidine nitrogen allows for mild conditions. Recommended Reagent: HATU (for speed/yield) or T3P (for scalability/green chemistry).
Materials
-
Amine: 1,4-diBoc-1,4,8-triazaspiro[5.5]undecane (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Coupling Reagent: HATU (1.2 equiv)[3]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous) or DCM[3]
Step-by-Step Procedure
-
Activation: In a dried round-bottom flask under N₂ atmosphere, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).
-
Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester (OAt-ester).
-
Amine Addition: Add the spiro-amine (1.0 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[3]
-
Note: N8 is very reactive; if the reaction is slow, check for steric clash on the acid side.
-
-
Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Coupling to N-1/N-4 (Piperazine)
Context: This is more challenging due to lower nucleophilicity (~1.2 pKa units lower) and increased steric bulk near the spiro center. Recommended Reagent: T3P (Propylphosphonic anhydride).[4][5][6] T3P is superior here as it drives reactions with lower nucleophiles without causing high epimerization rates on the acid.[5]
Materials
-
Amine: 8-Cbz-1,4,8-triazaspiro[5.5]undecane (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.2 equiv)
-
Coupling Reagent: T3P (50% w/w in EtOAc) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step Procedure
-
Setup: Dissolve the Amine (1.0 equiv) and Carboxylic Acid (1.2 equiv) in EtOAc (concentration ~0.2 M).
-
Why EtOAc? T3P is supplied in EtOAc; using the same solvent simplifies the system and allows for a direct aqueous wash workup.
-
-
Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 equiv).
-
T3P Addition: Dropwise add T3P solution (1.5 equiv) over 5 minutes.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. The spiro-scaffold is thermally stable.
-
-
Workup (The "T3P Advantage"):
-
Add water directly to the reaction mixture.
-
Separate phases.
-
Wash organic layer with 0.5 M HCl (to remove pyridine and unreacted amine), then sat. NaHCO₃ (to remove unreacted acid and T3P byproducts).
-
-
Isolation: Dry (MgSO₄) and concentrate. Often yields clean product without chromatography.
Troubleshooting & Optimization
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Regioselectivity Loss | Unprotected N8 competing with N1/N4 | Ensure orthogonal protection (e.g., N8-Cbz). If using free base, perform reaction at -78°C with limiting acid (0.9 equiv). |
| Low Yield (N1/N4) | Steric hindrance at spiro center | Switch from HATU to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate acid chloride in situ. |
| Precipitation | Spiro-salts are insoluble in DCM | Switch solvent to DMF or NMP. These scaffolds are highly polar. |
| Epimerization | Over-activation of chiral acid | Use T3P/Pyridine at 0°C (Protocol B). Avoid HATU with excess base if the acid is chiral. |
Optimization Loop: The "Steric Wall"
When coupling bulky acids to the N1/N4 positions, standard reagents may fail.
Figure 2: Optimization workflow for sterically hindered couplings.
References
-
Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Dolbois, A., et al. (2021).[8] "1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors." Journal of Medicinal Chemistry, 64(17), 12738–12760.[8] (Demonstrates biological utility of related spiro-systems).
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][5][6][9][10][11] Tetrahedron, 61(46), 10827-10852. (Comprehensive review of HATU/coupling mechanisms).
-
Burkhard, J. A., et al. (2010). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 53(7), 2741–2746. (Context for using spirocyclic scaffolds).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. researchgate.net [researchgate.net]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. bachem.com [bachem.com]
Application Notes & Protocols: Leveraging 1,4,8-Triazaspiro[5.5]undecane for Innovative Fragment-Based Drug Design
Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Design with Spirocyclic Scaffolds
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-molecular-weight fragments, FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[2][3] However, the increasing complexity of drug targets necessitates a move beyond flat, two-dimensional fragments towards scaffolds that can effectively probe three-dimensional binding sites.[4][5] Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a unique and advantageous solution by presenting substituents in well-defined vectors in 3D space.[6][7]
This guide focuses on the strategic application of the 1,4,8-triazaspiro[5.5]undecane scaffold in FBDD. This particular scaffold provides a rigid core with multiple points for diversification, enabling the creation of a fragment library with significant structural diversity and three-dimensionality. The presence of three nitrogen atoms offers opportunities for hydrogen bonding interactions and serves as convenient handles for synthetic elaboration.[8] The inherent 3D nature of the spirocyclic core can lead to improved physicochemical properties, such as increased solubility and better ADMET profiles, compared to their flatter aromatic counterparts.[4][5]
These application notes will provide a comprehensive overview of the rationale, experimental design, and detailed protocols for incorporating 1,4,8-triazaspiro[5.5]undecane-based fragments into your drug discovery pipeline.
The Strategic Advantage of the 1,4,8-Triazaspiro[5.5]undecane Scaffold
The selection of a core scaffold is a critical decision in the design of a fragment library. The 1,4,8-triazaspiro[5.5]undecane scaffold presents several compelling advantages for FBDD campaigns:
-
Inherent Three-Dimensionality: The spirocyclic nature of the core projects substituents into distinct spatial orientations, allowing for a more comprehensive exploration of a protein's binding pocket compared to predominantly flat fragments.[6][9]
-
Synthetic Tractability: The triaza-scaffold provides multiple nitrogen atoms that can be selectively functionalized, allowing for the creation of a diverse library of fragments from a common core structure. Synthetic routes to similar triazaspiro-compounds have been reported, providing a solid foundation for library synthesis.[10][11][12]
-
Improved Physicochemical Properties: Increased sp3 character in fragments is often associated with better solubility and metabolic stability.[4] The 1,4,8-triazaspiro[5.5]undecane scaffold can impart these favorable properties to the resulting fragment library.
-
Novel Chemical Space: The use of less-explored spirocyclic scaffolds can lead to the discovery of novel chemotypes and intellectual property.[6]
Workflow for FBDD using a 1,4,8-Triazaspiro[5.5]undecane Library
A typical FBDD campaign utilizing a 1,4,8-triazaspiro[5.5]undecane-based fragment library follows a well-defined, multi-stage process. The workflow is designed to identify weakly binding fragments and systematically evolve them into potent, drug-like molecules.
Caption: FBDD workflow using a 1,4,8-triazaspiro[5.5]undecane library.
Part 1: Fragment Library Design and Synthesis
The success of an FBDD campaign is highly dependent on the quality and diversity of the fragment library.[2] For the 1,4,8-triazaspiro[5.5]undecane scaffold, a library can be designed to explore a wide range of chemical space by varying substituents at the nitrogen positions.
Protocol 1: Synthesis of a Diversified 1,4,8-Triazaspiro[5.5]undecane Fragment Library
This protocol outlines a general synthetic strategy for the preparation of a 1,4,8-triazaspiro[5.5]undecane-based fragment library. The synthesis is designed to be modular, allowing for the introduction of diverse chemical functionalities.
Materials:
-
1-Boc-4-piperidone
-
Appropriate primary amines (for diversification)
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Raney nickel
-
Solvents (Ethanol, Toluene, THF)
-
Standard laboratory glassware and purification equipment (flash chromatography system, HPLC)
Procedure:
-
Synthesis of the Spirocyclic Core:
-
The synthesis of the 1,4,8-triazaspiro[5.5]undecane core can be adapted from established literature procedures for similar spirocyclic systems.[11] A potential route involves the multi-step synthesis starting from 1-Boc-4-piperidone.
-
-
Diversification of the Scaffold:
-
With the core scaffold in hand, diversification can be achieved through standard amine alkylation or acylation reactions at the N1, N4, and N8 positions.
-
To achieve a diverse library, a range of building blocks should be employed, including small alkyl groups, functionalized aromatic rings, and polar moieties.
-
-
Library Quality Control:
-
Each synthesized fragment should be purified to >95% purity as determined by HPLC.
-
The identity of each fragment should be confirmed by LC-MS and NMR spectroscopy.
-
The solubility of each fragment should be determined in the screening buffer to ensure its suitability for biophysical assays.
-
Part 2: Primary Screening and Hit Identification
Due to the expected weak binding affinities of fragments, highly sensitive biophysical techniques are required for primary screening.[13][14] Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA) are excellent choices for initial screening due to their high throughput and low protein consumption.[15][16][17][18]
Protocol 2: Primary Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at a sensor surface upon ligand binding, allowing for the detection of real-time binding events.[13][16][17][19]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Target protein of interest
-
1,4,8-triazaspiro[5.5]undecane fragment library
-
Running buffer (e.g., HBS-EP+)
-
DMSO
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer with a final DMSO concentration matched to the running buffer (typically 1-5%).
-
Inject fragments over the sensor surface at a single high concentration (e.g., 200 µM) to identify potential binders.
-
Include positive and negative controls in each run to ensure data quality.
-
-
Data Analysis and Hit Triage:
| Parameter | Typical Value Range for Fragments | Significance |
| Molecular Weight | 150 - 300 Da | Small size allows for better sampling of chemical space. |
| cLogP | 1 - 3 | Ensures adequate solubility while maintaining some lipophilicity for binding. |
| Number of H-bond Donors | ≤ 3 | Reduces the risk of poor membrane permeability in later stages. |
| Number of H-bond Acceptors | ≤ 3 | Reduces the risk of poor membrane permeability in later stages. |
| Rotatable Bonds | ≤ 3 | Lower conformational flexibility can lead to a smaller entropic penalty upon binding. |
Table 1: Physicochemical Properties for a 1,4,8-Triazaspiro[5.5]undecane Fragment Library.
Part 3: Hit Validation and Structural Characterization
Hits identified in the primary screen must be validated using an orthogonal biophysical method to eliminate false positives.[21][22] Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) are powerful techniques for confirming fragment binding and providing quantitative binding data.[14][23][24][25] Subsequent X-ray crystallography is crucial for elucidating the binding mode of the fragment, which is essential for structure-based drug design.[1][13][26][27][28]
Protocol 3: Hit Validation by NMR Spectroscopy
NMR spectroscopy is a robust method for detecting weak fragment-protein interactions in solution.[14][25][29][30] Both ligand-observed and protein-observed experiments can be employed.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Isotopically labeled (¹⁵N or ¹³C) target protein (for protein-observed experiments)
-
Validated fragment hits from the primary screen
-
NMR buffer (e.g., phosphate buffer in D₂O)
Procedure (Ligand-Observed - Saturation Transfer Difference):
-
Sample Preparation:
-
Prepare samples containing the fragment hit and the target protein in NMR buffer.
-
-
Data Acquisition:
-
Acquire Saturation Transfer Difference (STD) NMR spectra. This experiment selectively irradiates the protein and observes the transfer of saturation to binding ligands.
-
-
Data Analysis:
-
A positive STD signal indicates that the fragment is binding to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.
-
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. sfera.unife.it [sfera.unife.it]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fragment screening by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 27. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 29. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 30. books.rsc.org [books.rsc.org]
Application Notes & Protocols: 1,4,8-Triazaspiro[5.5]undecane as a Conformationally-Locked Proline Mimetic
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Proline is a unique proteinogenic amino acid that imparts significant conformational rigidity upon peptide backbones, often inducing critical β-turn structures or polyproline helices essential for biological recognition events.[1] The cis-trans isomerization of the Xaa-Pro peptide bond serves as a molecular switch in protein folding and function.[2] Consequently, synthetic proline analogues that can constrain this conformational flexibility are invaluable tools in medicinal chemistry for enhancing peptide stability, receptor affinity, and bioavailability.[3] This guide details the rationale, synthesis, and application of 1,4,8-triazaspiro[5.5]undecane-based amino acids as novel proline mimetics. The rigid spirocyclic core of this scaffold offers a robust method for locking the peptide backbone, providing a pre-organized conformation for target binding and potentially eliminating undesired cis-trans isomerization. We provide detailed protocols for the chemical synthesis of a functionalized 1,4,8-triazaspiro[5.5]undecane building block, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent biophysical and biological evaluation.
Rationale and Design Principle
The therapeutic potential of peptides is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced target affinity and specificity. Proline residues are frequently found at key turning points in peptide and protein structures.[1] The development of proline mimetics aims to control the peptide's three-dimensional structure.[4]
The 1,4,8-triazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity as antagonists for various receptors and inhibitors for enzymes.[5][6] We propose its use as a proline mimetic due to its inherent structural rigidity. By incorporating a carboxylic acid functionality, this spirocyclic system can be integrated into a peptide chain, effectively replacing a proline residue. The spirocyclic fusion of the two piperidine rings severely restricts the backbone dihedral angles (φ, ψ), thereby locking the peptide into a well-defined secondary structure.
Caption: General workflow for the synthesis of the Fmoc-protected mimetic.
Protocol 2.1: Synthesis of (S)-2-(8-Benzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid
This protocol is adapted from a known synthesis of a related scaffold and serves as a validated starting point for derivatization. [7] Materials:
-
Fmoc-L-aspartic acid 4-tert-butyl ester
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N-Benzyl-4-piperidone
-
p-Toluenesulfonic acid (p-TsOH)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Toluene
-
Saturated sodium bicarbonate solution, Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Amide Coupling: Dissolve Fmoc-L-aspartic acid 4-tert-butyl ester (1.0 eq) and HOBt (1.1 eq) in DMF. Cool the solution to 0°C and add DIC (1.1 eq). Stir for 30 minutes. Add a solution of a suitable amine (e.g., ammonia) to form the primary amide.
-
Fmoc Deprotection: Treat the resulting compound with 20% piperidine in DMF for 30 minutes to remove the Fmoc group. [8]Purify by column chromatography.
-
Spirocyclization: Dissolve the deprotected amine (1.0 eq) and N-benzyl-4-piperidone (1.2 eq) in toluene. Add a catalytic amount of p-TsOH. Heat the mixture to 80°C overnight with a Dean-Stark trap to remove water.
-
Imine Reduction: Cool the reaction mixture. The resulting intermediate can be reduced under standard conditions (e.g., NaBH4 or catalytic hydrogenation) to yield the spirocyclic core.
-
Ester Hydrolysis: Treat the product with a mixture of TFA/H2O/TES (95:2.5:2.5 v/v) at room temperature for 3 hours to cleave the tert-butyl ester, yielding the final carboxylic acid building block. [7]6. Purification and Characterization: Purify the final compound using reverse-phase HPLC. Characterize the structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (MS).
| Step | Key Reagents | Purpose | Typical Yield |
| 1 | DIC, HOBt | Amide bond formation | 85-95% |
| 2 | Piperidine/DMF | Fmoc deprotection | >95% |
| 3 | N-Benzyl-4-piperidone, p-TsOH | Spirocycle formation via imine | 60-75% |
| 4 | NaBH₄ or H₂/Pd-C | Reduction of imine to amine | 80-90% |
| 5 | TFA/H₂O/TES | Deprotection of t-butyl ester | >90% |
Application: Peptide Synthesis and Evaluation
Once the Fmoc-protected 1,4,8-triazaspiro[5.5]undecane amino acid is synthesized and purified, it can be incorporated into any desired peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). [8][9]
Protocol 3.1: Incorporation of the Proline Mimetic via SPPS
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected standard amino acids
-
Synthesized Fmoc-protected spirocyclic amino acid
-
Coupling reagents: HATU, HBTU, or HOBt/DIC
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes. [8]2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard): For standard amino acids, pre-activate a solution of Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes. Add to the resin and agitate for 1-2 hours.
-
Amino Acid Coupling (Spiro Mimetic): Due to potential steric hindrance, the coupling of the spirocyclic amino acid may require extended reaction times or double coupling. [8] * Dissolve the Fmoc-spiro-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add to the deprotected resin and agitate for 4-6 hours at room temperature.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (free amines present), repeat the coupling step.
-
-
Iterative Synthesis: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. [8]7. Peptide Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. [8]8. Final Purification and Characterization: Purify the peptide by reverse-phase HPLC. Confirm the identity and purity by LC-MS and MALDI-TOF mass spectrometry.
Biophysical and Biological Characterization
The primary goal of incorporating a proline mimetic is to influence the peptide's conformation and, consequently, its biological activity. A series of experiments is required to validate the outcome.
Workflow for Peptide Evaluation
Caption: Experimental cascade for evaluating the synthesized peptide.
Protocol 4.1: Conformational Analysis by NMR Spectroscopy
Objective: To determine the solution-state conformation of the peptide and confirm the influence of the spirocyclic mimetic.
-
Dissolve 1-2 mg of the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆).
-
Acquire a series of 1D and 2D NMR spectra (TOCSY, NOESY/ROESY) at a high-field spectrometer (≥600 MHz).
-
Analysis:
-
Assign all proton resonances using TOCSY spectra.
-
Analyze NOESY/ROESY spectra for through-space correlations. The presence of specific NOEs (e.g., between Hα(i) and HN(i+1)) will define the backbone geometry. [10] * The absence of multiple sets of peaks corresponding to the mimetic-adjacent residues indicates successful suppression of cis-trans isomerization, a key indicator of the mimetic's efficacy. [11]
-
Protocol 4.2: In Vitro Cytotoxicity Assay
Objective: To assess the general toxicity of the modified peptide against a standard mammalian cell line. [12][13]
-
Cell Seeding: Seed human embryonic kidney (HEK293) or human hepatoma (HepG2) cells into a 96-well plate at a density of 10,000-20,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂. [13]2. Peptide Treatment: Prepare serial dilutions of the peptide (e.g., from 100 µM to 0.1 µM) in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide solutions. Include wells with medium only (negative control) and a known cytotoxic agent (e.g., 10% DMSO) as a positive control.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment: Add 10 µL of a resazurin solution (or MTT) to each well and incubate for another 2-4 hours.
-
Data Acquisition: Measure the fluorescence (for resazurin) or absorbance (for MTT) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against peptide concentration and determine the LC₅₀ (Lethal Concentration 50%) value using non-linear regression.
| Peptide | Target IC₅₀ (nM) | HEK293 LC₅₀ (µM) | Therapeutic Index (LC₅₀/IC₅₀) |
| Native Peptide (with Proline) | 150 | >100 | >667 |
| Modified Peptide (with Mimetic) | 25 | >100 | >4000 |
| Hypothetical Data |
Conclusion
The 1,4,8-triazaspiro[5.5]undecane scaffold represents a promising and structurally rigid building block for the design of advanced proline mimetics. Its incorporation into peptides offers a powerful strategy to enforce a specific backbone conformation, potentially leading to enhanced biological activity, selectivity, and metabolic stability. The protocols outlined in this guide provide a comprehensive framework for the synthesis, peptide incorporation, and subsequent evaluation of this novel class of peptidomimetics, enabling researchers to explore new avenues in drug design and development.
References
-
Lenci, E., & Trabocchi, A. (2020). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available from: [Link]
-
Ismail, F. M. D. (2002). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available from: [Link]
-
Bull, J. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available from: [Link]
-
Adzhubei, A. A., et al. (2013). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. Available from: [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. Journal of Medicinal Chemistry. Available from: [Link]
-
Limbarsan, D., et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Available from: [Link]
-
Structure and synthesis of spirocyclic diamine scaffolds 1a-4a and... ResearchGate. Available from: [Link]
-
Hodges, J. A., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available from: [Link]
-
Hodges, J. A., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available from: [Link]
-
Brakel, A., et al. (2024). Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans. Frontiers in Microbiology. Available from: [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview. JoVE. Available from: [Link]
-
Brakel, A., et al. (2024). Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans. PubMed Central. Available from: [Link]
-
Pizzi, A., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry. Available from: [Link]
-
Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Methods in Molecular Biology. Available from: [Link]
-
Gmeiner, P., et al. (2002). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society. Available from: [Link]
-
da Silva, A. J. M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available from: [Link]
-
Fernández, M. M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry. Available from: [Link]
- Triazaspiro[5.5]undecane derivative and pharmaceutical composition comprising the same as active ingredient. Google Patents.
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Natural products containing 1-azaspiro[5.5]undecane units. ResearchGate. Available from: [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. IRIS. Available from: [Link]
-
Schwochert, J. A. (2017). Pharmacokinetic and Conformational Analysis of Naturally Inspired Cyclic Peptides. eScholarship, University of California. Available from: [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available from: [Link]
-
Banfi, L., et al. (2015). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry. Available from: [Link]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Sivertsson, E., et al. (2021). Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution. RSC Chemical Biology. Available from: [Link]
- Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. Available from: [Link]
-
Triazaspiro[5.5]undecane derivatives and drugs containing the same as the active ingredient. PubChem. Available from: [Link]
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentalert.com [patentalert.com]
- 7. sfera.unife.it [sfera.unife.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans [frontiersin.org]
- 13. Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
reductive amination conditions for spiro-piperidine rings
Topic: High-Fidelity Reductive Amination Protocols for Spiro-Piperidine Scaffolds Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
Spiro-piperidine scaffolds are privileged structures in modern drug design, offering unique conformational restriction and vector positioning compared to their non-spirocyclic analogs. However, the formation of the C–N bond at or adjacent to the spiro-quaternary center is frequently plagued by low conversion rates due to severe steric hindrance and the reversibility of iminium ion formation. This Application Note details optimized reductive amination protocols specifically tailored for these sterically constrained systems. We prioritize a Titanium(IV) Isopropoxide-mediated approach to drive equilibrium and a Double Reductive Amination (DRA) strategy for de novo ring construction.
Introduction: The Spiro-Constraint Challenge
Spiro-piperidines (e.g., spiro[piperidine-4,x] systems) are increasingly utilized to modulate the physicochemical properties (logP, solubility) and target residency time of GPCR and ion channel ligands.
The Synthetic Bottleneck: Standard reductive amination conditions (e.g., aldehyde + amine + STAB in DCE) often fail or stall with spiro-substrates.
-
Steric Screening: The gem-disubstitution at the spiro center creates a "neopentyl-like" environment, retarding the nucleophilic attack of the amine on the carbonyl.
-
Iminium Instability: Even if the hemiaminal forms, dehydration to the iminium ion is energetically costly due to eclipsing interactions in the rigid spiro-framework.
-
Reversibility: Without water removal, the equilibrium overwhelmingly favors the starting materials.
To overcome this, we must shift from "passive" equilibrium conditions to "active" dehydration protocols.
Mechanistic Strategy: Lewis Acid Activation
For hindered spiro-systems, the use of Titanium(IV) isopropoxide [Ti(OiPr)₄] is the decisive factor. Unlike Bronsted acids (AcOH), which only protonate the carbonyl, Ti(OiPr)₄ plays a dual role:
-
Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Water Scavenger: Irreversibly reacts with the water byproduct to form TiO₂, driving the equilibrium toward the imine/enamine species.
Figure 1: Ti(IV)-Mediated Mechanism for Hindered Spiro-Amines
Caption: Ti(OiPr)₄ acts as both a Lewis acid activator and a dehydrating agent, forcing imine formation even in sterically congested spiro-systems.
Experimental Protocols
Protocol A: N-Alkylation of Spiro-Piperidines (The "Titanium" Method)
Use this protocol when attaching a hindered ketone/aldehyde to an existing spiro-piperidine secondary amine.
Reagents:
-
Spiro-piperidine (1.0 equiv)
-
Ketone/Aldehyde (1.1 - 1.5 equiv)
-
Titanium(IV) isopropoxide (1.2 - 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (2.0 equiv) Note: NaBH(OAc)₃ is often too bulky for the Ti-complex; NaBH₄ is preferred here.
-
Solvent: Anhydrous THF or Methanol (if solubility permits).
Step-by-Step:
-
Complexation: In a flame-dried flask under N₂, dissolve the spiro-piperidine and the ketone in anhydrous THF (0.2 M).
-
Activation: Add Ti(OiPr)₄ neat via syringe. The solution may turn slightly yellow/orange.
-
Incubation (Critical): Stir at Ambient Temperature for 12–18 hours .
-
Why? For hindered spiro-systems, imine formation is slow. Do not rush this step. TiO₂ precipitation may be observed.
-
-
Reduction: Cool the reaction to 0 °C. Carefully add NaBH₄ (solid or solution in diglyme) in portions.
-
Caution: Exothermic. Gas evolution will occur.
-
-
Workup: Stir for 2 hours at room temperature. Quench by adding 1N NaOH or water.
-
Tip: A heavy white precipitate (Titanium salts) will form. Filter this through a Celite pad before extraction to avoid emulsions.
-
-
Purification: Extract with EtOAc or DCM. The amine product is usually pure enough for the next step; otherwise, purify via silica chromatography (DCM/MeOH/NH₄OH).
Protocol B: De Novo Spiro-Ring Formation (Double Reductive Amination)
Use this protocol to build the piperidine ring from a dialdehyde or keto-aldehyde precursor.
Reagents:
-
1,5-Dicarbonyl precursor (e.g., glutaraldehyde derivative) (1.0 equiv)
-
Primary Amine (1.0 - 1.1 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (2.0 - 3.0 equiv)
-
Acetic Acid (catalytic to stoichiometric)
-
Solvent: Methanol (preferred) or DCE.[1]
Step-by-Step:
-
Mixing: Dissolve the dicarbonyl compound and the primary amine in Methanol (0.1 M).
-
Acidification: Add Acetic Acid to adjust pH to ~5–6.
-
Reduction: Add NaBH₃CN in one portion.
-
Cyclization Cascade: Heat to 50–60 °C for 4–12 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[4]
Comparative Analysis of Reducing Agents
| Reagent | Reactivity | Steric Tolerance | Recommended For | Notes |
| STAB (NaBH(OAc)₃) | Mild | Moderate | Unhindered Aldehydes | Standard choice. Often fails for hindered spiro-ketones. |
| NaBH₃CN | Moderate | High | Double Reductive Amination | Toxic (HCN risk). Requires pH control (pH 5-6). |
| Ti(OiPr)₄ + NaBH₄ | High | Excellent | Hindered Ketones / Spiro-Amines | Gold Standard for difficult substrates. Scavenges water. |
| H₂ / Pd-C | High | Low | Benzyl deprotection + Amination | Good for "one-pot" deprotection/cyclization strategies. |
Troubleshooting Guide: The "Spiro-Block"
Scenario 1: No Conversion (Recovered Starting Material)
-
Diagnosis: Imine did not form due to steric bulk.
-
Fix: Switch to Protocol A (Ti(OiPr)₄). If already using Ti, increase incubation time to 24h or heat the imine formation step to 40-50 °C before adding the reducing agent.
Scenario 2: Low Yield / Emulsions during Workup
-
Diagnosis: Titanium salts are clogging the interface.
-
Fix: Use the "Rochelle's Salt" method (saturated potassium sodium tartrate) or 1N NaOH quench. Stir the quenched mixture vigorously for 1 hour until two clear layers form before separating.
Scenario 3: Over-alkylation (Dialkylation)
-
Diagnosis: The product amine is more nucleophilic than the starting amine.[2]
-
Fix: This is rare in spiro-systems due to sterics, but if observed, use a slight excess of the amine rather than the ketone, and use STAB at 0 °C.
Decision Matrix for Protocol Selection
Caption: Decision tree for selecting the optimal reductive amination conditions based on substrate sterics and reaction type.
References
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[5] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1, 1998.
-
Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines."[6] Chimica Oggi - Chemistry Today, vol. 38, no. 2, 2020.
-
Beshore, D. C., & Dinsmore, C. J. "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization."[7] Organic Letters, vol. 4, no.[7] 7, 2002, pp. 1201–1204.
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
Application Note: High-Fidelity Synthesis of 1,4,8-Triazaspiro Scaffolds on DNA
This Application Note is designed for medicinal chemists and DEL scientists. It details the incorporation of 1,4,8-triazaspiro[4.5]decan-2-one and related 1,3,8-triazaspiro scaffolds into DNA-Encoded Libraries. These scaffolds are privileged structures in drug discovery, offering high
Executive Summary
Spirocyclic scaffolds, particularly the triazaspiro[4.5]decane class, have emerged as critical targets in modern drug discovery. Their inherent rigidity and ability to project pharmacophores in unique three-dimensional vectors make them ideal for targeting complex protein-protein interactions (PPIs) and GPCRs.
Incorporating these scaffolds into DNA-Encoded Libraries (DEL) has historically been challenged by the harsh conditions (high temperature, strong acids) required for spiro-cyclization. This guide details a validated, DNA-compatible protocol to generate 1,4,8- and 1,3,8-triazaspiro scaffolds using a robust Strecker-based strategy . This method utilizes mild aqueous conditions, ensuring DNA tag integrity while maximizing library diversity.
Key Advantages of this Protocol
-
High
Content: Introduces significant 3D complexity.[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Modular Diversity: Allows for three points of diversity (
, , ). -
DNA Compatibility: All steps proceed at
C in aqueous/organic mixtures. -
Validation: Proven effective on 150-mer dsDNA headpieces.
Chemical Strategy & Retrosynthesis
The construction of the triazaspiro system on DNA relies on the creation of a quaternary carbon center at the 4-position of a piperidine ring. The most robust DNA-compatible method to achieve this is the Strecker Reaction followed by cyclization.
Mechanistic Pathway
-
Step 1 (Strecker): Condensation of a DNA-linked amine, a cyclic ketone (N-protected-4-piperidone), and a cyanide source (TMSCN) to form an
-aminonitrile. -
Step 2 (Hydrolysis/Activation): Conversion of the nitrile to an amide or direct reaction with a cyclization partner.
-
Step 3 (Cyclization):
-
Path A (1,3,8-Isomer - Spirohydantoin): Reaction with an isocyanate or activated carbonyl source.[2]
-
Path B (1,4,8-Isomer - Spiroimidazolidinone): Reaction with an aldehyde or ketone equivalent after nitrile reduction (advanced).
-
Note on Regiochemistry: The standard Strecker-Urea route yields the 1,3,8-triazaspiro[4.5]decane-2,4-dione (Spirohydantoin). To access the 1,4,8-triazaspiro[4.5]decan-2-one (as described in recent literature like Albanese et al.), a specific condensation of the piperidone with a diamine or an amino-ester equivalent is required. The protocol below focuses on the Modified Strecker Route , which is the industry standard for high-yielding spirocycles on DNA.
Experimental Workflows (Graphviz)
The following diagram illustrates the decision tree and synthesis flow for generating these scaffolds on DNA.
Caption: Workflow for the divergent synthesis of 1,3,8- and 1,4,8-triazaspiro scaffolds from a common Strecker intermediate.
Detailed Experimental Protocols
General Considerations
-
DNA Concentration: 1 mM (stock), 0.5–1.0 mM (reaction).
-
Solvent System: MeOH/H2O or DMA/H2O (to solubilize organic building blocks).
-
Purification: Ethanol precipitation is recommended after each step to remove excess small molecules.
Protocol A: Synthesis of the Spiro-Aminonitrile Core (Step 1)
This is the diversity-generating step where the piperidine ring is installed.
Reagents:
-
DNA-Headpiece (Amine terminated)
- -Boc-4-piperidone (200 mM in DMA)
-
TMSCN (Trimethylsilyl cyanide) (200 mM in DMA)
-
Acetic Acid (AcOH) (10% v/v aqueous stock)
Procedure:
-
Combine: In a PCR tube or 96-well plate, mix:
-
10
L DNA-Headpiece (1 mM in water, 10 nmol) -
20
L Phosphate Buffer (250 mM, pH 7.4) -
10
L -Boc-4-piperidone (200 mM, 200 equiv) -
5
L Acetic Acid (10% stock) -
5
L TMSCN (200 mM, 100 equiv) -
Note: Add TMSCN last. Handle with extreme care in a fume hood.
-
-
Incubate: Seal and shake at Room Temperature for 16 hours .
-
Quench: Add 100
L of 500 mM Ammonium Acetate. -
Purify: Perform Ethanol Precipitation (add 300
L cold EtOH, -20°C for 1 hr, spin 14k rpm, wash pellet with 70% EtOH). -
Validation: Analyze via LC-MS. Expected mass shift: +[MW(Ketone) + 27 (HCN) - 18 (H2O)].
Protocol B: Cyclization to 1,3,8-Triazaspiro[4.5]decane-2,4-dione (Route A)
This route yields the robust Spirohydantoin scaffold.
Reagents:
-
Spiro-Aminonitrile DNA (from Step 1)
-
Isocyanate (
-NCO) (200 mM in DMA) -
Triethylamine (TEA)
Procedure:
-
Resuspend: Dissolve DNA pellet in 20
L Borate Buffer (250 mM, pH 9.4). -
React: Add 20
L Isocyanate solution (400 equiv). -
Incubate: Shake at RT for 2 hours . (Forms the intermediate Urea).
-
Cyclize: Acidify the reaction by adding 10
L of 10% TFA or heating at 80°C in pH 5 buffer for 2 hours. Note: Acidic cyclization promotes the hydrolysis of the nitrile and ring closure. -
Purify: Ethanol Precipitation.
-
Deprotection: Treat with 10% TFA (if using Boc) or standard conditions to remove the piperidine protecting group for further functionalization.
Protocol C: Accessing the 1,4,8-Triazaspiro[4.5]decan-2-one (Route B)
To access the 1,4,8-isomer (Spiroimidazolidinone), the nitrile is hydrolyzed to an amide, followed by condensation with an aldehyde.
Procedure:
-
Hydrolysis: Treat Spiro-Aminonitrile DNA with H2O2 (1%) and K2CO3 (100 mM) at RT for 4 hours.
-
Result:
-amino amide on DNA.
-
-
Cyclization: Resuspend DNA in MeOH/Buffer (pH 8). Add Aldehyde (
-CHO, 200 equiv) . -
Incubate: 60°C for 4 hours.
Data & Validation
The following table summarizes typical conversion rates for these reactions on a standard 150-mer DNA headpiece.
| Reaction Step | Conditions | Typical Yield (LCMS) | DNA Integrity |
| Strecker (Step 1) | 200 eq Ketone, 100 eq TMSCN, pH 6, 16h | >90% | >95% |
| Urea Formation | 400 eq Isocyanate, pH 9.4, 2h | >85% | >95% |
| Hydantoin Cyclization | pH 5, 80°C or 10% TFA, 2h | 70-85% | >80% (Depurination risk at low pH) |
| Nitrile Hydrolysis | 1% H2O2, K2CO3, RT | >90% | >90% (Oxidation risk) |
Key Quality Control Check:
-
LC-MS: Look for the characteristic mass of the spiro-product.
-
Depurination: Check for loss of Adenine/Guanine signals in the mass spec (M-135 or M-151 peaks) if using acidic cyclization.
References
-
Albanese, V., et al. (2025).[4] Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.[4][5][6][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry.[6]
-
Brunschweiger, A., et al. (2019). DNA-Compatible Multistep Synthesis of Spirocycles.[9] Bioconjugate Chemistry, 30(8), 2023–2037.
-
Satz, A. L., et al. (2022). DNA-Encoded Library Technology: A Guide to the Future of Drug Discovery. Nature Reviews Methods Primers.
-
Decurtins, W., et al. (2016). Automated Synthesis of DNA-Encoded Chemical Libraries. Nature Protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. sfera.unife.it [sfera.unife.it]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing racemization during 1,4,8-triazaspiro functionalization
Welcome to the Technical Support Center for Spirocyclic Scaffold Chemistry .
This guide addresses the critical challenge of maintaining stereochemical integrity during the functionalization of 1,4,8-triazaspiro[4.5]decane systems. These scaffolds are increasingly prominent in GPCR and ion channel drug discovery but present unique stereochemical risks due to the interplay between ring strain, basicity, and steric congestion.
Module 1: The Mechanics of Failure (Root Cause Analysis)
Before optimizing your protocol, you must identify how racemization is occurring in your specific reaction matrix. In 1,4,8-triazaspiro systems, racemization typically occurs via two distinct pathways during functionalization of the secondary amine (N8) or the urea nitrogens (N1/N4).
Pathway A: The Oxazolone Mechanism (Amide Coupling)
When coupling a chiral amino acid or carboxylic acid to the N8 position, the most common failure mode is oxazolone formation . This occurs when the activated carboxylate cyclizes onto the adjacent amide nitrogen before the spiro-amine can attack.
The Risk Factor: High-activity coupling reagents (e.g., HATU, HBTU) generate an O-acylisourea intermediate so reactive that intramolecular cyclization competes with intermolecular coupling.
Pathway B: Base-Mediated Enolization
If your spiro-scaffold contains a stereocenter adjacent to a carbonyl (e.g., at the C3 position of the 5-membered ring), strong bases (TEA, DIEA) can abstract the
The Risk Factor: Using bases with
Figure 1: The kinetic competition between direct coupling (Green) and oxazolone-mediated racemization (Red). Steric bulk on the spiro-ring slows the green path, increasing the risk of the red path.
Module 2: Validated Protocols for N8-Functionalization
The N8 nitrogen (piperidine ring) is the most nucleophilic site but is often sterically shielded by the spiro-junction. Standard peptide coupling conditions often fail here.
Protocol A: The "Low-Risk" T3P Coupling
Why this works: Propylphosphonic anhydride (T3P) acts as both a coupling reagent and a water scavenger. Unlike HATU, it does not form a reactive guanidinium species. It activates the acid as a mixed anhydride which is reactive enough for amines but sluggish toward oxazolone formation.
Reagents:
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF).
-
Base: 2,4,6-Collidine (Sym-collidine) or N-Methylmorpholine (NMM). Avoid DIEA.
-
Solvent: EtOAc or 2-MeTHF (Green solvents, high solubility for T3P).
Step-by-Step Procedure:
-
Dissolution: Dissolve the chiral carboxylic acid (1.0 equiv) and the 1,4,8-triazaspiro derivative (1.1 equiv) in EtOAc (5-10 volumes).
-
Cooling: Cool the mixture to 0°C . Temperature control is non-negotiable.
-
Base Addition: Add 2,4,6-Collidine (2.5 - 3.0 equiv).
-
Activation: Add T3P solution (1.5 - 2.0 equiv) dropwise over 5 minutes.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir. Monitor by LCMS.
-
Checkpoint: If reaction is <50% complete after 4 hours, add 0.5 equiv T3P. Do not add heat.
-
-
Quench: Wash with water, then sat.
. (Acidic workup may degrade spiro-aminals if present).
Protocol B: Base Selection Matrix
Use this table to select the correct base. The
| Base | pKa (Conj. Acid) | Racemization Risk | Recommendation |
| Triethylamine (TEA) | 10.75 | High | AVOID. Too strong; promotes enolization. |
| DIPEA (Hünig's Base) | 10.75 | High | AVOID unless acid is achiral. |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Good. Balanced nucleophilicity/basicity. |
| 2,4,6-Collidine | 7.43 | Low | PREFERRED. Sterically hindered, minimizes proton abstraction. |
| Pyridine | 5.25 | Very Low | Safe, but may be too weak for some couplings. |
Module 3: Troubleshooting & FAQs
Q1: I am seeing a 50:50 mixture of diastereomers after coupling a Boc-L-Proline to the spiro-amine. Is the reagent bad?
-
Diagnosis: This is likely epimerization of the Proline during activation. Proline is notoriously prone to oxazolone formation because it is a secondary amine acid.
-
Fix:
-
Switch from HATU/DIEA to T3P/Collidine .
-
If T3P fails, use COMU with TMP (2,4,6-trimethylpyridine) . COMU shows lower epimerization rates than HATU for hindered amines.
-
Pre-activation Check: Do not pre-activate the acid. Add the coupling reagent last to the mixture of Acid + Amine + Base.[1] This minimizes the lifetime of the activated species in the absence of the nucleophile.
-
Q2: My spiro-ring has a ketone at C2 (1,4,8-triazaspiro[4.5]decan-2-one) and I'm losing chirality at the adjacent C3 position.
-
Diagnosis: Base-mediated enolization. The C2-carbonyl makes the C3-protons acidic.
-
Fix: You must run the reaction under neutral or acidic conditions .
Q3: Can I use reductive amination to functionalize N8 without racemizing side chains?
-
Diagnosis: Standard reductive amination (aldehyde + STAB) is usually safe, but high temperatures can cause retro-Mannich reactions in spiro-systems.
-
Fix: Use Ti(OiPr)4 as a Lewis acid to form the imine at room temperature, followed by mild reduction with NaBH(OAc)3 at 0°C. Avoid heating the imine formation step.
Module 4: Decision Logic for Reagent Selection
Use this logic flow to determine the safest starting point for your experiment.
Figure 2: Reagent selection strategy based on the location of stereocenters.
References
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Green and Efficient Coupling Reagent for Amide Bond Formation. Organic Process Research & Development .
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron .
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews .
-
Hu, L., et al. (2016).[3] Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society .
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 4. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of Sterically Hindered Spiro Amines
Welcome to the technical support center for the N-alkylation of sterically hindered spiro amines. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this challenging transformation. As Senior Application Scientists, we have curated this guide to not only provide protocols but to also explain the underlying chemical principles that govern success.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the N-alkylation of sterically hindered spiro amines, providing a foundational understanding for planning your experiments.
Q1: Why is the N-alkylation of spiro amines so challenging?
The primary challenge lies in the inherent steric hindrance of spirocyclic systems. The three-dimensional architecture of a spiro amine often shields the nitrogen's lone pair of electrons, making it a poor nucleophile.[1][2] This steric congestion significantly slows down the rate of the desired SN2 reaction with an alkylating agent.[1] Consequently, forcing conditions (e.g., high temperatures) are often required, which can lead to undesired side reactions such as elimination or decomposition.[1]
Q2: What are the most common side reactions, and how can I minimize them?
The most prevalent side reactions are over-alkylation and elimination.
-
Over-alkylation: The initially formed secondary or tertiary amine can be more nucleophilic than the starting amine, leading to the formation of quaternary ammonium salts.[2][3] This is a classic problem in amine alkylation.[2][3][4] To mitigate this, one can use a large excess of the starting spiro amine, though this may not be feasible with valuable substrates. Alternative strategies include using protecting groups or choosing reaction conditions that favor mono-alkylation.[4]
-
Elimination (E2 reaction): When using alkyl halides as alkylating agents, the basic conditions required for the N-alkylation can promote the elimination of HX from the alkyl halide to form an alkene, especially with secondary and tertiary halides.[1] The use of non-nucleophilic, sterically hindered bases can help to suppress this pathway.
Q3: What are the key reaction parameters I should consider for optimization?
Successful N-alkylation of a sterically hindered spiro amine hinges on the careful selection of several parameters:
-
Alkylating Agent: The choice of leaving group is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[1] For highly hindered systems, more reactive agents like triflates may be necessary.
-
Base: The base deprotonates the amine (or the resulting ammonium salt), regenerating the nucleophilic nitrogen. Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and non-nucleophilic organic bases (e.g., DIPEA, DBU) are commonly used.[5] The choice depends on the solvent and the required reaction temperature.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective as they can stabilize charged intermediates.[5][6] However, for green chemistry considerations, higher-boiling alcohols or even solvent-free conditions can be explored.[6][7]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[1] Careful temperature screening is crucial. Microwave irradiation can sometimes be used to accelerate the reaction under controlled conditions.[8]
Q4: Are there alternative methods to direct N-alkylation with alkyl halides?
Yes, when direct alkylation fails, several alternative strategies can be employed:
-
Reductive Amination: This powerful two-step, one-pot reaction involves the condensation of the spiro amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[9][10] This method is often milder and more selective than direct alkylation.[11]
-
"Borrowing Hydrogen" Catalysis: This elegant approach uses an alcohol as the alkylating agent. A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine. The borrowed hydrogen is then returned to reduce the iminium intermediate.[12][13] This method is highly atom-economical and generates water as the only byproduct.[12]
-
Alkylation of a Sulfonamide: The spiro amine can be first converted to a sulfonamide, which is more acidic and can be deprotonated more easily. The resulting anion is then alkylated, followed by deprotection to yield the desired N-alkylated spiro amine.[14][15]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.
Guide 1: Low or No Conversion
Problem: You have set up your N-alkylation reaction, but after the specified time, TLC or LC-MS analysis shows predominantly unreacted starting material.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting low conversion.
Detailed Protocol: Stepwise Optimization
-
Enhance Alkylating Agent Reactivity:
-
Rationale: The activation energy for the SN2 reaction is highly dependent on the leaving group's ability to stabilize a negative charge.
-
Action: If you are using an alkyl chloride, switch to the corresponding bromide or iodide.[1] If the halide is unreactive even as an iodide, consider converting the corresponding alcohol to a triflate, which is an excellent leaving group.
-
-
Increase Reaction Temperature:
-
Rationale: The Arrhenius equation dictates that reaction rates increase with temperature. For sterically hindered substrates, a significant thermal energy input may be required to overcome the activation barrier.
-
Action: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor the reaction closely for the appearance of degradation products. The use of a sealed vessel or microwave reactor can allow for temperatures above the solvent's boiling point.[8]
-
-
Optimize the Base and Solvent System:
-
Rationale: The choice of base and solvent are interconnected. A stronger base can increase the concentration of the free, nucleophilic amine. A more polar solvent can better solvate ionic intermediates, lowering the transition state energy.
-
Action:
-
If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like DBU or a phosphazene base. For some systems, cesium bases like CsOH or Cs₂CO₃ have been shown to be particularly effective in promoting mono-alkylation.[16][17]
-
If your reaction is in a less polar solvent like THF or acetone, switch to a polar aprotic solvent such as DMF, NMP, or DMSO.[5][6] These solvents are better at solvating the transition state of SN2 reactions.
-
Table 1: Comparison of Common Bases for N-Alkylation
-
| Base | pKₐH (in MeCN) | Typical Solvents | Key Considerations |
| K₂CO₃ | Weak | Acetonitrile, DMF | Mild, inexpensive, but may require higher temperatures. |
| Cs₂CO₃ | Moderate | Acetonitrile, DMF | Often more effective than K₂CO₃, can promote mono-alkylation.[16] |
| DIPEA | 18.0 | DCM, Acetonitrile | Hindered, non-nucleophilic, good for acid-sensitive substrates. |
| DBU | 24.3 | Acetonitrile, THF | Strong, non-nucleophilic base, effective at room temperature for many systems. |
Guide 2: Poor Selectivity (Over-alkylation)
Problem: The desired mono-alkylated product is formed, but significant amounts of the di-alkylated product or quaternary ammonium salt are also observed.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting over-alkylation.
Detailed Protocol: Enhancing Selectivity
-
Stoichiometric Control:
-
Rationale: By Le Châtelier's principle, using a large excess of the starting spiro amine will increase the probability of the alkylating agent reacting with the starting material rather than the more nucleophilic product.
-
Action: If your starting amine is readily available, use a 3-5 fold excess relative to the alkylating agent.[4] This is often the simplest solution to suppress over-alkylation.
-
-
Employ Milder Reaction Conditions:
-
Rationale: The rate of the second alkylation is often faster than the first due to the increased nucleophilicity of the product.[2] Lowering the temperature will disproportionately slow down the faster second reaction, allowing for a kinetic window where the mono-alkylated product can be isolated.
-
Action: Reduce the reaction temperature and monitor the reaction progress carefully over time to identify the point of maximum mono-alkylated product formation before significant over-alkylation occurs.
-
-
Switch to Reductive Amination:
-
Rationale: Reductive amination offers an inherently more selective pathway to mono-alkylation. The reaction proceeds via an iminium intermediate, and once the C=N bond is reduced, the resulting amine is generally not reactive under the same conditions to undergo further alkylation.[9]
-
Experimental Protocol: Reductive Amination of a Hindered Spiro Amine
-
In a round-bottom flask, dissolve the spiro amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves, to drive the formation of the iminium intermediate. Stir at room temperature for 1-2 hours.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise.
-
Stir the reaction at room temperature until the starting amine is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
-
III. Advanced Strategies
For particularly challenging substrates where conventional methods fail, consider these advanced approaches.
Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)
This sustainable method avoids the use of alkyl halides and often provides excellent selectivity for mono-alkylation.[12][13]
Reaction Mechanism
Caption: Simplified mechanism of "Borrowing Hydrogen" N-alkylation.
Table 2: Comparison of N-Alkylation Strategies
| Method | Alkylating Agent | Pros | Cons |
| Direct Alkylation | Alkyl Halide/Triflate | Simple setup, wide variety of alkylating agents available. | Prone to over-alkylation, can require harsh conditions, generates salt waste.[3][4] |
| Reductive Amination | Aldehyde/Ketone | High selectivity for mono-alkylation, mild conditions, broad substrate scope.[9][10] | Requires a stoichiometric amount of reducing agent. |
| Borrowing Hydrogen | Alcohol | Highly atom-economical, generates only water as a byproduct, excellent selectivity.[12][13] | Requires a transition metal catalyst, which can be expensive. |
By systematically applying the principles and protocols outlined in this guide, researchers can develop robust and efficient methods for the N-alkylation of even the most sterically demanding spiro amines.
References
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Retrieved from [Link]
-
Pell, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Retrieved from [Link]
-
Jouffly, M., et al. (2019). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Nature Communications. Retrieved from [Link]
-
Garg, N. K., et al. (2018). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Retrieved from [Link]
-
Yasar, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Templ, J., & Schnürch, M. (2021). Methods for mono‐selective N‐alkylation of amines using alcohols as... ResearchGate. Retrieved from [Link]
-
Organic Chemistry Explained. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
Zhang, Y., et al. (2015). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
White, M. C., et al. (2011). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Explained. (2020). Alkylation of Amines, Part 5: Alternative Strategies. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Martínez-Peña, F., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Retrieved from [Link]
-
Kim, J., et al. (2013). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters.. Retrieved from [Link]
-
ResearchGate. (2018). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. Retrieved from [Link]
-
ResearchGate. (2021). Challenges and development of enantioconvergent N-alkylation of.... Retrieved from [Link]
- Jung, K. W., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
Wang, L., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Retrieved from [Link]
-
Wang, Y., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Jurberg, I. D., et al. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Retrieved from [Link]
-
Armstrong, P., et al. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. Retrieved from [Link]
-
Beilstein Journals. (2015). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Retrieved from [Link]
-
Semantic Scholar. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
MDPI. (2019). N-Dealkylation of Amines. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. jocpr.com [jocpr.com]
- 10. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 17. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Technical Support Center: Boc Removal from Acid-Sensitive Spiro Compounds
Topic: Selective N-Boc Deprotection in Acid-Labile Spirocyclic Scaffolds Document ID: TSC-PROTO-2024-SP01 Status: Active / Expert Review Audience: Medicinal Chemists, Process Chemists
The "Spiro-Boc" Paradox
The Challenge: You are likely here because standard deprotection (e.g., TFA/DCM or HCl/Dioxane) has failed. Spirocyclic compounds—particularly spiro-ethers, spiro-ketals, and strained spiro-amines—are thermodynamically poised for ring-opening or rearrangement. The strong Brønsted acids required to protonate the Boc carbamate (
The Solution Architecture: To solve this, we must decouple Boc activation from protonation . We will move from Brønsted acidity (protons) to Lewis acidity (silylation/chelation) or thermal elimination.
Decision Matrix: Selecting Your Protocol
Do not guess. Use this logic flow to select the mildest effective protocol for your specific substrate stability.
Figure 1: Strategic decision tree for selecting the appropriate deprotection methodology based on spiro-core stability.
Protocol A: The "Scavenger" Method (Buffered TFA)
Best For: Spiro compounds with mild acid sensitivity but high susceptibility to tert-butyl cation alkylation (e.g., spiro-indoles).
The Science: In standard TFA deprotection, the tert-butyl carbocation (
Step-by-Step:
-
Dissolve: 1.0 equiv of substrate in DCM (0.1 M).
-
Add Scavenger: Add 2.0–5.0 equiv of Triethylsilane (
) .-
Note: Thioanisole is an alternative, but silanes are odorless and easier to remove.
-
-
Cool: Chill to 0 °C.
-
Acidify: Add TFA dropwise to reach a final concentration of 10–20% v/v.
-
Crucial: Do NOT use neat TFA.
-
-
Monitor: Stir at 0 °C. If sluggish, warm to RT.
-
Quench: Pour into saturated
(cold).
Protocol B: The "Chelation" Method (ZnBr₂)
Best For: Secondary amines in spiro-piperidines where acetals/ketals must be preserved. Mechanism: Zinc bromide coordinates to the Boc carbonyl oxygen, activating it for cleavage without generating a high concentration of free protons.
Step-by-Step:
-
Prepare Slurry: Suspend 5.0 equiv of anhydrous
in DCM (0.2 M relative to substrate).-
Tip:
is hygroscopic. Weigh it quickly or use a glovebox.
-
-
Add Substrate: Add the Boc-protected spiro compound.
-
Stir: Vigorously at Room Temperature (RT).
-
Timeline: This is slower than TFA (4–24 hours).
-
-
Workup: Add water. The
will dissolve into the aqueous layer. Extract DCM layer.[1]
Why it works:
Protocol C: The "Silyl Trigger" (TMSOTf)
Best For: The most fragile substrates (e.g., Spiro-ketals, Spiro-epoxides). The Science: This method avoids Brønsted acids entirely. TMSOTf silylates the carbamate oxygen. The base (2,6-Lutidine) is sterically hindered; it will not attack the silyl group but will buffer any adventitious acid.
The Mechanism:
Figure 2: Mechanistic pathway of TMSOTf-mediated deprotection, bypassing protonation.
Step-by-Step:
-
Dry: Ensure all glassware is flame-dried. Moisture kills this reaction.
-
Dissolve: Substrate in dry DCM (0.1 M) under
or Ar. -
Buffer: Add 3.0 equiv of 2,6-Lutidine .
-
Activate: Cool to 0 °C. Add 2.5 equiv of TMSOTf dropwise.
-
React: Stir at 0 °C for 30 min, then RT for 1–2 hours.
-
Quench: Add MeOH (excess) to cleave the silyl carbamate intermediate.
-
Purify: Dilute with
, wash with saturated .
Troubleshooting & FAQ
Q1: My spiro-acetal opened up even with ZnBr₂. What happened?
Diagnosis: Wet solvent or wet reagent.[2]
Fix:
Q2: The reaction stalls at 50% conversion.
Diagnosis: Product inhibition. The free amine generated might be coordinating to the Lewis acid (
Q3: I see a "t-butyl" adduct on my phenyl ring.
Diagnosis: Cation scrambling (Friedel-Crafts). Fix: You must use Protocol A with a scavenger. If you are already using silane, switch to 1,3-dimethoxybenzene or thioanisole as a more potent scavenger.
Q4: Can I use heat instead of reagents?
Answer: Yes, but proceed with caution. Method: Thermal deprotection in water or DMSO at 100–150 °C is possible [2]. Risk: While "neutral," the thermal energy can trigger retro-Diels-Alder or other rearrangements in strained spiro systems. Only use this if your spiro core is thermally stable but acid-labile.
Comparative Data Summary
| Feature | Protocol A (TFA/Silane) | Protocol B (ZnBr₂) | Protocol C (TMSOTf) |
| Primary Mechanism | Brønsted Acid ( | Lewis Acid Chelation | Silyl-Transfer |
| Acidity (pH eq.) | High (pH < 1) | Mild (Lewis Acid) | Neutral (Buffered) |
| Spiro-Ketal Stability | Low | Moderate | High |
| Scavenger Needed? | Yes (Critical) | No | No |
| Cost | Low | Low | High |
| Key Reference | J. Org. Chem. [3] | J. Org.[2][3] Chem. [1] | Chem. Pharm. Bull. [4] |
References
-
Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Selective Removal of the tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications. Link
-
Gros, P., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Green Chemistry. Link
-
Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in acidolysis of t-butyl esters and t-butoxycarbonyl groups.[4] Tetrahedron Letters. Link
-
Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-silyloxycarbonyl intermediate. Journal of Organic Chemistry. Link
Sources
Validation & Comparative
A Comparative Guide to 1,4,8-Triazaspiro[5.5]undecane and 1,4-Diazaspiro[5.5]undecane Scaffolds for Medicinal Chemistry
In the landscape of modern drug discovery, the exploration of novel three-dimensional scaffolds is paramount for accessing new chemical space and developing drug candidates with improved properties. Spirocyclic systems, in particular, have garnered significant attention due to their rigid structures, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides an in-depth comparison of two key spirocyclic scaffolds: 1,4,8-triazaspiro[5.5]undecane and 1,4-diazaspiro[5.5]undecane. While direct experimental comparisons are sparse in the literature, this document synthesizes available data, theoretical principles, and insights from structurally related compounds to offer a valuable resource for researchers in medicinal chemistry and drug development.
Introduction to Spirocyclic Azaundecanes
The spiro[5.5]undecane framework consists of two six-membered rings joined by a single common carbon atom. The introduction of nitrogen atoms into this carbocyclic skeleton gives rise to aza-spirocycles with diverse physicochemical and pharmacological properties. Both 1,4-diazaspiro[5.5]undecane and 1,4,8-triazaspiro[5.5]undecane are privileged scaffolds in medicinal chemistry, offering multiple points for diversification and the potential to interact with a variety of biological targets.[1]
The key structural difference lies in the presence of an additional nitrogen atom in the triaza-scaffold, which is expected to significantly influence its basicity, polarity, hydrogen bonding capacity, and ultimately, its biological activity and pharmacokinetic profile.
Structural and Physicochemical Properties: A Comparative Analysis
| Property | 1,4-Diazaspiro[5.5]undecane | 1,4,8-Triazaspiro[5.5]undecane (Predicted) | Causality of Differences |
| Molecular Formula | C₉H₁₈N₂ | C₈H₁₇N₃ | The addition of a nitrogen atom and removal of a carbon and a hydrogen. |
| Molecular Weight | 154.25 g/mol | 155.24 g/mol | The atomic weight of nitrogen is slightly higher than that of a CH group. |
| Basicity (pKa) | Estimated pKa₁ ~9-10, pKa₂ ~6-7 | Predicted to have three pKa values; pKa₁ likely similar to the diaza-analog, with the additional nitrogen exhibiting a distinct, likely lower, pKa. | The additional nitrogen atom introduces another basic center. The electronic environment of each nitrogen will influence its basicity. |
| Hydrogen Bond Donors/Acceptors | Donors: 2, Acceptors: 2 | Donors: 3, Acceptors: 3 | The additional -NH group in the triaza-scaffold acts as both a hydrogen bond donor and acceptor. |
| Polar Surface Area (PSA) | ~24.06 Ų (calculated) | Expected to be higher than the diaza-analog. | The additional nitrogen atom contributes significantly to the polar surface area. |
| Solubility | Moderately soluble in water. | Predicted to have higher aqueous solubility. | Increased polarity and hydrogen bonding capacity due to the third nitrogen atom generally lead to improved aqueous solubility. |
| LogP | ~0.8 (calculated)[2] | Predicted to be lower (more hydrophilic). | The increased polarity from the additional nitrogen atom reduces the lipophilicity. |
Expert Insights: The seemingly subtle addition of a single nitrogen atom is anticipated to have a cascade of effects on the molecule's properties. The increased basicity and hydrogen bonding potential of 1,4,8-triazaspiro[5.5]undecane could be advantageous for targeting proteins where interactions with acidic residues or water-mediated hydrogen bond networks are crucial. However, this increased polarity might also pose challenges for cell membrane permeability, a critical factor in drug development. The choice between these two scaffolds will, therefore, depend heavily on the specific therapeutic target and the desired pharmacokinetic profile.
Synthesis Strategies
The synthesis of these spirocyclic amines often involves multi-step sequences. Below are representative synthetic approaches.
General Synthesis of 1,4-Diazaspiro[5.5]undecane Derivatives
A common strategy for the synthesis of 1,4-diazaspiro[5.5]undecane derivatives, particularly the valuable intermediate 1,4-diazaspiro[5.5]undecan-3-one, starts from cyclohexanone.[3][4]
Caption: Synthetic pathway to 1,4-diazaspiro[5.5]undecan-3-one.
Plausible Synthetic Route to 1,4,8-Triazaspiro[5.5]undecane
Drawing inspiration from the synthesis of related triazaspirocycles, a potential route to the 1,4,8-triazaspiro[5.5]undecane core could involve the use of a suitably protected piperidone derivative.
Caption: A conceptual synthetic route to the 1,4,8-triazaspiro[5.5]undecane scaffold.
Applications in Medicinal Chemistry
Spirocyclic diamines and triamines are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
1,4-Diazaspiro[5.5]undecane: Derivatives of this scaffold have been explored as:
-
Intermediates in the synthesis of kinase inhibitors: For example, 1,4-diazaspiro[5.5]undecan-3-one is a key intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors for the treatment of cancer.[4]
-
Scaffolds for various CNS-active agents: The rigid conformation of the spirocycle is well-suited for interaction with receptors and enzymes in the central nervous system.
1,4,8-Triazaspiro[5.5]undecane: While less explored, the triaza-scaffold holds significant potential. Based on the applications of its derivatives and related structures, it could be a valuable scaffold for:
-
Chemokine receptor antagonists: Triazaspiro[5.5]undecane derivatives have been patented for their potential in treating inflammatory diseases by modulating chemokine/chemokine receptor interactions.
-
Enzyme inhibitors: The increased hydrogen bonding capabilities could be leveraged to design potent inhibitors for enzymes such as methyltransferases, as demonstrated by the activity of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives against METTL3.
Experimental Protocols
The following are generalized protocols for the characterization of spirocyclic amines, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of the synthesized compound.
Methodology:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the spectra for chemical shifts, coupling constants, and integration to confirm the expected structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and confirm its elemental composition.
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass.
Determination of pKa
Objective: To experimentally determine the acid dissociation constants of the basic nitrogen centers.
Methodology (Potentiometric Titration):
-
Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Conclusion
Both 1,4-diazaspiro[5.5]undecane and 1,4,8-triazaspiro[5.5]undecane represent valuable scaffolds for the development of novel therapeutics. The diaza-scaffold is more established, with documented applications as a key synthetic intermediate. The triaza-analog, while less explored, offers intriguing possibilities due to its enhanced polarity and hydrogen bonding capacity. The choice between these scaffolds will be dictated by the specific requirements of the drug discovery program, including the nature of the biological target and the desired ADME properties. Further experimental investigation into the physicochemical and pharmacological properties of the parent 1,4,8-triazaspiro[5.5]undecane is warranted to fully unlock its potential in medicinal chemistry.
References
- Google Patents. US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
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PubChem. 1-(4-Bromophenyl)-1,4-diazaspiro[5.5]undecane. [Link]
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PubMed. One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization. [Link]
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PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
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IRIS. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. [Link]
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PubChemLite. 1,4-diazaspiro[5.5]undecane (C9H18N2). [Link]
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ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
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PubChem. Spiro[5.5]undecane. [Link]
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- 4. 3-Azaspiro[5.5]undecane-2,4-dione|CAS 1130-32-1 [benchchem.com]
A Researcher's Guide to Validating Spirocyclic Structure Integrity After Coupling
For researchers, scientists, and drug development professionals forging novel molecular architectures, the synthesis of spirocyclic compounds represents a significant achievement. These unique three-dimensional structures offer exciting therapeutic possibilities due to their conformational rigidity and novel chemical space.[1] However, the very complexity that makes them attractive also presents a formidable challenge in structural validation, particularly after coupling reactions which are often employed to elaborate their framework.[2][3]
This guide provides a comparative analysis of the most critical analytical techniques for confirming the structural integrity of spirocyclic compounds post-coupling. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Challenge: Ensuring the Spirocyclic Core Remains Intact
Coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are powerful tools for creating carbon-carbon bonds.[4][5][6] However, the reaction conditions—often involving transition metal catalysts, ligands, and bases at elevated temperatures—can potentially induce unintended rearrangements or side reactions in complex molecules like spirocycles. Validating that the intricate spirocyclic core has survived the coupling process unscathed is paramount.
A Multi-Pronged Approach to Validation: Cross-Verification is Key
No single analytical technique can provide a complete picture of a spirocyclic compound's structure and purity. A robust validation strategy relies on the synergistic use of multiple, orthogonal techniques. This guide will focus on the "big three" of structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography—complemented by the definitive power of X-ray Crystallography.
dot graph TD { A[Post-Coupling Reaction Mixture] --> B{Initial Purity Assessment & Isolation}; B --> C[Chromatography (HPLC/SFC)]; C --> D{Structural Confirmation}; D --> E[NMR Spectroscopy]; D --> F[Mass Spectrometry]; D --> G{Absolute Stereochemistry}; G --> H[X-ray Crystallography]; subgraph Legend direction LR subgraph "Workflow Stages" direction LR New_Node[Process] end subgraph "Analytical Techniques" direction LR New_Node2[Technique] end end
}
Figure 1: A typical workflow for the validation of spirocyclic structures after a coupling reaction.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.[7] For spirocycles, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous confirmation of the spirocyclic core's integrity.
1D NMR: The First Look
-
¹H NMR: Provides information about the chemical environment, connectivity (through spin-spin coupling), and relative abundance of protons. In spirocycles, the rigid conformation can lead to complex splitting patterns and non-obvious chemical shifts.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The quaternary spirocarbon is a key diagnostic signal, though it is often of low intensity.
2D NMR: Connecting the Dots
For complex spirocyclic structures, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques are indispensable for resolving ambiguities and confirming connectivity.[8][9]
dot graph G { layout=neato; node [shape=box, style=filled]; "1H NMR" [fillcolor="#F1F3F4", fontcolor="#202124"]; "13C NMR" [fillcolor="#F1F3F4", fontcolor="#202124"]; COSY [fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSQC [fillcolor="#34A853", fontcolor="#FFFFFF"]; HMBC [fillcolor="#FBBC05", fontcolor="#202124"]; NOESY_ROESY [label="NOESY/ROESY", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
Figure 2: Key 2D NMR experiments and their correlations for spirocycle structure elucidation.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing out the spin systems within the rings of the spirocycle.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This is crucial for assigning carbon signals and confirming the protonation state of each carbon.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds. This is arguably the most critical experiment for confirming the spirocyclic core, as it can show correlations from protons on one ring to carbons on the other, including the key quaternary spirocarbon.[10][11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveal through-space proximity of protons, regardless of bonding. These experiments are vital for determining the relative stereochemistry of the spirocycle.[12][13][14]
Experimental Protocol: A General Guideline for 2D NMR Analysis of a Spirocycle
-
Sample Preparation: Dissolve 5-10 mg of the purified spirocycle in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
1D Spectra Acquisition: Acquire high-quality ¹H and ¹³C{¹H} spectra. Optimize shimming to obtain sharp peaks.
-
2D NMR Acquisition Parameters (General Recommendations):
-
COSY: Use a gradient-selected sequence (e.g., cosygpqf). Acquire with sufficient resolution in both dimensions (e.g., 2048 x 256 data points).
-
HSQC: Employ a sensitivity-enhanced, edited HSQC experiment (e.g., hsqcedetgpsisp2.3) to differentiate between CH, CH₂, and CH₃ groups.[10]
-
HMBC: Utilize a gradient-selected magnitude HMBC sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz.[15]
-
NOESY/ROESY: Choose ROESY for medium-sized molecules where the NOE may be close to zero.[13] Use a mixing time appropriate for the molecular weight of the compound (e.g., 200-500 ms for small to medium molecules).[16]
-
-
Data Processing and Analysis: Process the 2D data with appropriate window functions (e.g., sine-bell). Analyze the cross-peaks to build up the molecular structure piece by piece. Pay close attention to HMBC correlations to the quaternary spirocarbon and NOESY/ROESY correlations that define the stereochemistry.[17][18]
Troubleshooting Common NMR Issues with Spirocycles
| Problem | Potential Cause | Recommended Action |
| Broad Peaks | Poor shimming, sample aggregation, or conformational exchange. | Re-shim the instrument, try a different solvent or lower concentration, or acquire spectra at different temperatures.[19] |
| Signal Overlap | Complex spin systems and conformational rigidity. | Use a higher field NMR spectrometer if available. Rely heavily on 2D NMR experiments to resolve individual signals.[19] |
| Unusual Coupling Constants | The rigid structure of the spirocycle can lead to unexpected long-range couplings. | Use COSY and HMBC to confirm through-bond connectivity and avoid misinterpretation. |
II. Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the exact mass of the synthesized compound, offering a primary confirmation of a successful coupling reaction. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing further confidence. Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation through the analysis of fragmentation patterns.[14]
Interpreting Fragmentation Patterns of Spirocycles
The fragmentation of spirocycles in the mass spectrometer can be complex and highly dependent on the specific ring systems and functional groups present.[1][20] Common fragmentation pathways may involve cleavages of the rings or rearrangements. After a coupling reaction, it is crucial to compare the fragmentation pattern of the product with that of the starting material to ensure the core structure is unchanged.
dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Spirocyclic Precursor Ion"]; B [label="Fragment Ion 1"]; C [label="Fragment Ion 2"]; D [label="Fragment Ion n"]; A -> B [label="Ring Cleavage"]; A -> C [label="Rearrangement"]; A -> D [label="Neutral Loss"]; }
Figure 3: Generalized fragmentation pathways for spirocyclic compounds in mass spectrometry.
LC-MS/MS for Detecting Isomeric Byproducts
Coupling reactions can sometimes lead to the formation of isomeric byproducts through rearrangement of the spirocyclic core. These isomers will have the same mass and will be indistinguishable by MS alone. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique to separate and identify such isomers.[21][22] The different isomers will likely have different retention times on the LC column and may exhibit distinct fragmentation patterns in the MS/MS experiment.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile).
-
LC Separation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is a good starting point. Develop a gradient elution method using water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid or ammonium acetate to improve ionization.
-
MS Detection: Use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte.[2] Acquire full scan MS data to identify the molecular ion of the product and any potential byproducts.
-
MS/MS Analysis: Perform data-dependent acquisition, where the most intense ions in the full scan are automatically selected for fragmentation. Alternatively, if specific byproducts are suspected, targeted MS/MS experiments can be performed. Analyze the fragmentation patterns to confirm the structure of the main product and identify any isomers.[23][24]
III. Chromatography (HPLC/SFC): Purity and Enantiomeric Separation
Chromatographic techniques are essential for both assessing the purity of the final spirocyclic product and for separating enantiomers if the compound is chiral.
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse for purity analysis in most organic chemistry labs.[9][25] A single peak in an HPLC chromatogram, ideally with detection at multiple wavelengths, is a strong indicator of a pure compound.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations.[26] It often provides faster separations and is considered a "greener" technique due to its use of supercritical CO₂ as the main component of the mobile phase.[27][28]
Comparison of HPLC and SFC for Spirocycle Analysis
| Feature | HPLC | SFC |
| Primary Use | Purity assessment, achiral and chiral separations. | Chiral separations, achiral separations of less polar compounds. |
| Speed | Generally slower. | Typically 3-5 times faster than HPLC.[26] |
| Solvent Consumption | Higher consumption of organic solvents. | Lower consumption of organic solvents. |
| Resolution | High resolution, especially with UHPLC. | Often provides superior resolution for chiral separations.[28] |
| Applicability | Broad applicability to a wide range of polarities. | Best suited for non-polar to moderately polar compounds. |
Experimental Protocol: Chiral SFC Method Development
-
Column Screening: Screen a set of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based columns).
-
Mobile Phase Screening: For each column, test a few common co-solvents (e.g., methanol, ethanol, isopropanol) with supercritical CO₂.
-
Optimization: Once initial separation is achieved, optimize the mobile phase composition, backpressure, and temperature to maximize resolution.
IV. X-ray Crystallography: The Ultimate Confirmation
For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of a chiral spirocycle, single-crystal X-ray crystallography is the gold standard.[29][30] While obtaining suitable crystals can be a challenge, the resulting structural information is unparalleled.
A Practical Approach to Obtaining Crystals
-
Purification: The compound must be highly pure.
-
Solvent Selection: Screen a variety of solvents and solvent combinations for crystallization.
-
Crystallization Techniques: Common methods include slow evaporation, vapor diffusion, and cooling of a saturated solution.
If obtaining a single crystal of the spirocycle itself proves difficult, co-crystallization with a suitable partner can sometimes yield diffraction-quality crystals.[31]
Conclusion: A Self-Validating Workflow
The validation of a spirocyclic structure after a coupling reaction is a critical step that demands a rigorous and multi-faceted analytical approach. By combining the detailed structural insights from 1D and 2D NMR, the molecular weight and fragmentation data from mass spectrometry, the purity and enantiomeric separation from chromatography, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can have the utmost confidence in their synthesized molecules. This cross-validation workflow creates a self-validating system, ensuring the scientific integrity of the research and providing a solid foundation for further studies in drug discovery and development.
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Synthesis and characterization of spiro heterocyclic compounds from statin. Integrative Biomedical Research. (URL: [Link])
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Complex NMR experiments: 2D, selective, etc. University of Missouri-St. Louis. (URL: [Link])
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De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1235, 125-135. (URL: [Link])
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Pittcon. (URL: [Link])
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Layton, S. E. (2001). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW. (URL: [Link])
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NOESY and ROESY. UCSD SSPPS NMR Facility. (URL: [Link])
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Ahrens, J., et al. (2019). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 58(33), 11342-11346. (URL: [Link])
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Kotha, S., & Misra, S. (2013). General approach to spirocycles via the Suzuki coupling reaction. Beilstein Journal of Organic Chemistry, 9, 1243-1249. (URL: [Link])
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Martin, G. E. (2011). Getting the Most Out of HSQC and HMBC Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 1-45). Royal Society of Chemistry. (URL: [Link])
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Wang, X., Sha, Y., & Li, R. (2011). Fragmentation patterns of novel dispirocyclopiperazinium dibromides during electrospray ionization mass spectrometry. Journal of Chinese Pharmaceutical Sciences, 20(1), 23-28. (URL: [Link])
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Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 830-835. (URL: [Link])
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. (URL: [Link])
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Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. (URL: [Link])
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Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. ResearchGate. (URL: [Link])
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NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. (URL: [Link])
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Improving natural products identification through targeted LC-MS/MS in an untargeted secondary metabolomics workflow. ResearchGate. (URL: [Link])
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Improving natural products identification through targeted LC-MS/MS in an untargeted secondary metabolomics workflow. PubMed. (URL: [Link])
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Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course. PMC. (URL: [Link])
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Safety Operating Guide
1,4,8-Triazaspiro[5.5]undecane proper disposal procedures
Executive Summary & Immediate Safety Directives
Stop and Read: 1,4,8-Triazaspiro[5.5]undecane is a polyamine spirocyclic scaffold . It is chemically distinct from simple hydrocarbons like undecane. It behaves as a strong organic base .
-
Primary Hazard: Corrosive to tissue; causes severe eye damage.
-
Critical Incompatibility: violently exothermic reaction with strong acids.
-
Disposal Classification: Hazardous Organic Waste (Basic/Corrosive).
-
RCRA Status: Likely D002 (Corrosivity) if pH
12.5; otherwise, unlisted hazardous organic waste.
Chemical Profile & Hazard Identification
To ensure proper segregation, you must understand the functional chemistry of the waste stream.
| Parameter | Specification | Operational Implication |
| Chemical Structure | Tricyclic/Spiro amine (3 Nitrogen atoms) | High alkalinity; potential to form nitrosamines (carcinogens) if mixed with nitrosating agents. |
| Physical State | Solid (typically) or viscous oil | May require dissolution in a compatible solvent (e.g., Methanol/Ethanol) for liquid waste streams. |
| Acidity/Basicity | Strong Base ( | DO NOT mix directly with acidic waste streams without controlled neutralization. |
| Flammability | Combustible | Flash point likely >100°C, but treat as flammable if dissolved in organic solvents. |
Pre-Disposal Stabilization & Segregation
The Golden Rule: Never dispose of spirocyclic amines in the "General Organic" carboy without first verifying pH compatibility.
A. Segregation Protocol
-
Isolate from Acids: Segregate strictly from sulfuric, hydrochloric, or nitric acid waste. Accidental mixing will generate immediate heat and potentially toxic vapors.
-
Isolate from Oxidizers: Keep away from peroxides and hypochlorites. Amines can form explosive N-oxides or chloramines under specific conditions.
-
Isolate from Halogenated Solvents: While generally stable, mixtures with Dichloromethane (DCM) can react slowly over time to form quaternary ammonium salts, which may precipitate and clog waste lines. Preferred solvent: Methanol or Ethanol.
B. Container Selection
-
Recommended: HDPE (High-Density Polyethylene) or PP (Polypropylene).
-
Acceptable: Borosilicate Glass (short-term).
-
Prohibited: Aluminum or Zinc containers (amines can corrode these metals, generating hydrogen gas).
Step-by-Step Disposal Workflows
Scenario A: Pure Solid Waste (Excess Reagent)
-
Step 1: Transfer solid material into a wide-mouth HDPE jar.
-
Step 2: Label as "Hazardous Waste - Solid - Organic Alkali - Toxic."
-
Step 3: List constituents: "1,4,8-Triazaspiro[5.5]undecane [>95%]."[1]
-
Step 4: Seal with a screw-top lid and tape.
-
Step 5: Route to High-Temperature Incineration (HTI).
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
-
Step 1: Check pH of the solution. If pH > 12, consider dilute neutralization only if your facility permits on-site treatment (see Section 5).
-
Step 2: If collecting as-is, pour into the "Basic Organic Waste" stream.
-
Step 3: Ensure the solvent carrier is compatible (e.g., Ethanol, DMSO, DMF).
-
Step 4: Label with specific hazard codes: Corrosive (Class 8) and Irritant .
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision-making process for disposing of 1,4,8-Triazaspiro[5.5]undecane to prevent accidents.
Figure 1: Decision tree for segregation of spirocyclic amine waste streams.
Regulatory & Compliance (RCRA)
While 1,4,8-Triazaspiro[5.5]undecane is not explicitly listed on the EPA P-list or U-list, it triggers the following regulatory considerations:
-
Characteristic Waste (D002): If the waste is an aqueous solution with pH
12.5, it is a D002 Corrosive Waste. -
Generator Status: The waste must be counted toward your facility's monthly hazardous waste generation totals.
-
Labeling:
-
Must Include: "Hazardous Waste."[2]
-
Must Include: Full chemical name (No abbreviations like "Spiro-amine").
-
Must Include: Hazard Warning ("Corrosive," "Toxic").
-
Emergency Contingencies
-
Spill (Solid): Sweep up carefully to avoid dust generation. Do not use a vacuum unless it is explosion-proof and HEPA-filtered. Place in a sealed container.
-
Spill (Liquid): Absorb with an inert material (Vermiculite or Clay). DO NOT use paper towels or sawdust (cellulose), as amines can react with cellulose derivatives under heat or oxidizing conditions.
-
Skin Contact: Immediate flush with water for 15 minutes.[1] Amines penetrate skin rapidly; seek medical attention even if pain subsides.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (2024). Compound Summary: Spirocyclic Amines General Safety. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
